Ethyl 5-(4-nitrophenyl)-5-oxovalerate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(4-nitrophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-19-13(16)5-3-4-12(15)10-6-8-11(9-7-10)14(17)18/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDJNTHFFDADIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645725 | |
| Record name | Ethyl 5-(4-nitrophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-59-8 | |
| Record name | Ethyl 4-nitro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-nitrophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Ethyl 5-(4-nitrophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Data
Quantitative data for Ethyl 5-(4-nitrophenyl)-5-oxovalerate is not widely published. The following table provides estimated values based on the known properties of analogous compounds, such as 4'-nitroacetophenone and other ethyl 5-aryl-5-oxovalerate derivatives.[1][2][3][4][5][6][7]
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₃H₁₅NO₅ | |
| Molecular Weight | 265.26 g/mol | |
| Appearance | Pale yellow solid | Based on 4'-nitroacetophenone.[1][2][4] |
| Melting Point | 70-85 °C | Estimated based on 4'-nitroacetophenone (75-78 °C).[1][6] |
| Boiling Point | > 300 °C | Likely to decompose upon boiling at atmospheric pressure. |
| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Based on the general solubility of similar aromatic ketones.[1][2] |
Synthesis
The most plausible method for the synthesis of this compound is the Friedel-Crafts acylation of nitrobenzene with ethyl 4-(chloroformyl)butanoate. It is important to note that Friedel-Crafts acylations on strongly deactivated rings like nitrobenzene are known to be challenging and may require forcing conditions.[8]
Experimental Protocol: Friedel-Crafts Acylation
Reagents and Materials:
-
Nitrobenzene
-
Ethyl 4-(chloroformyl)butanoate (CAS: 1501-26-4)[9]
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a calcium chloride drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add ethyl 4-(chloroformyl)butanoate (1 equivalent) dissolved in a small amount of anhydrous dichloromethane to the stirred suspension via the addition funnel. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Acylation: Add nitrobenzene (1 equivalent) dropwise to the reaction mixture. After the addition, remove the ice bath and allow the reaction to warm to room temperature. The reaction may require heating to reflux for several hours to proceed to completion due to the deactivating nature of the nitro group. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Nitroacetophenone | 100-19-6 [chemicalbook.com]
- 5. Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate | C15H18O5 | CID 24727615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4 -Nitroacetophenone 98 100-19-6 [sigmaaldrich.com]
- 7. Cas 898753-16-7,ETHYL 5-(2,5-DIFLUOROPHENYL)-5-OXOVALERATE | lookchem [lookchem.com]
- 8. youtube.com [youtube.com]
- 9. Methyl 4-chloroformylbutyrate | C6H9ClO3 | CID 73916 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 5-(4-nitrophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-(4-nitrophenyl)-5-oxovalerate, a chemical compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from analogous compounds and established chemical principles to offer a thorough understanding of its structure, properties, and synthesis.
Chemical Structure and Identifiers
This compound is a gamma-keto ester featuring a 4-nitrophenyl substituent. The core structure consists of a five-carbon valerate chain, with a ketone at the 5-position and an ethyl ester at the 1-position. The phenyl ring, attached to the ketone, is substituted with a nitro group at the para position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | Ethyl 5-(4-nitrophenyl)-5-oxopentanoate | N/A |
| Molecular Formula | C₁₃H₁₅NO₅ | --INVALID-LINK-- |
| Molecular Weight | 265.26 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC=C(--INVALID-LINK--[O-])C=C1 | (Predicted) |
| InChI Key | (Not available) | N/A |
| CAS Number | (Not available) | N/A |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Likely a solid at room temperature. |
| Boiling Point | Not available | High boiling point expected due to molecular weight and polarity. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in water. | Based on the presence of both polar (nitro, ester, ketone) and non-polar (phenyl, alkyl chain) groups. |
| Appearance | Pale yellow to white solid | Based on the appearance of similar nitrophenyl compounds. |
Synthesis Methodology
A plausible synthetic route for this compound is the Friedel-Crafts acylation of nitrobenzene with a suitable acylating agent derived from glutaric acid. However, it is crucial to note that Friedel-Crafts reactions are often inefficient with strongly deactivated aromatic rings such as nitrobenzene. The electron-withdrawing nature of the nitro group makes the benzene ring less nucleophilic and thus less reactive towards electrophilic substitution. Alternative, multi-step synthetic strategies might be required to achieve higher yields.
Proposed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure and may require significant optimization.
Materials:
-
Nitrobenzene
-
Ethyl 5-chloro-5-oxopentanoate (glutaroyl chloride monoethyl ester)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add nitrobenzene (1.0 equivalent).
-
Slowly add a solution of ethyl 5-chloro-5-oxopentanoate (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound.
Note: Due to the deactivating effect of the nitro group, harsh reaction conditions (e.g., higher temperatures, stronger Lewis acids) might be necessary, which could lead to side reactions and lower yields.
Potential Applications in Research and Drug Development
Gamma-keto esters and nitrophenyl compounds are valuable intermediates in organic synthesis and have been explored for various biological activities.
-
Synthetic Intermediate: The ketone and ester functionalities of this compound can be readily modified to synthesize a variety of more complex molecules, including heterocyclic compounds. The nitro group can be reduced to an amine, providing a handle for further functionalization, for example, in the synthesis of amide libraries for screening.
-
Pharmacological Scaffolding: The 4-nitrophenyl moiety is present in some pharmacologically active compounds. While no specific biological activity has been reported for this compound, its structure could serve as a starting point for the design and synthesis of novel therapeutic agents.
Visualizations
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Functional Group Reactivity
Caption: Reactivity of functional groups in this compound.
Technical Guide: Physical Properties and Synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(4-nitrophenyl)-5-oxovalerate is an organic compound of interest in medicinal chemistry and drug development due to its potential as a synthetic intermediate for various pharmacologically active molecules. The presence of a nitro-substituted phenyl ring and a keto-ester functionality offers versatile sites for chemical modification. This technical guide provides a summary of the available physical properties, a detailed synthetic pathway, and relevant experimental protocols.
Core Physical Properties
Computed Physical Properties of Related Compounds
| Property | Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate[1] | Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate[2] | Ethyl 5-phenyl-3-oxopentanoate[3] |
| Molecular Formula | C13H14F2O3 | C15H18O5 | C13H16O3 |
| Molecular Weight | 256.25 g/mol | 278.30 g/mol | 220.26 g/mol |
| Boiling Point | 343.9°C at 760 mmHg | Not Available | Not Available |
| Density | 1.189 g/cm³ | Not Available | Not Available |
| Flash Point | 156.4°C | Not Available | Not Available |
| Solubility | Not Available | Not Available | Not Available |
| Refractive Index | 1.48 | Not Available | Not Available |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process:
-
Friedel-Crafts Acylation: Synthesis of the precursor, Ethyl 5-phenyl-5-oxovalerate.
-
Electrophilic Aromatic Substitution (Nitration): Introduction of the nitro group onto the phenyl ring of the precursor.
A direct Friedel-Crafts acylation of nitrobenzene is generally not feasible due to the strong deactivating nature of the nitro group.
Synthetic Workflow
Caption: Two-step synthesis of this compound.
Experimental Protocols
Synthesis of Ethyl 5-phenyl-5-oxovalerate (Precursor) via Friedel-Crafts Acylation
This protocol describes a general method for the Friedel-Crafts acylation to produce the precursor.
Materials:
-
Benzene
-
Ethyl glutaryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of ethyl glutaryl chloride in anhydrous dichloromethane from the dropping funnel to the cooled suspension with continuous stirring.
-
After the addition is complete, add benzene dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield Ethyl 5-phenyl-5-oxovalerate.
Synthesis of this compound via Nitration
This protocol is adapted from a standard procedure for the nitration of an aromatic ester.
Materials:
-
Ethyl 5-phenyl-5-oxovalerate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
Procedure:
-
In a clean, dry flask, add concentrated sulfuric acid and cool it in an ice bath for approximately 10 minutes with swirling.
-
Carefully add Ethyl 5-phenyl-5-oxovalerate to the cold sulfuric acid.
-
Continue to cool the solution in the ice bath for another 5 minutes.
-
In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
-
Cool this nitrating mixture in an ice bath for at least 10 minutes.
-
Using a Pasteur pipette, add the cold nitrating mixture dropwise to the cold solution of the ester in sulfuric acid. Maintain the reaction temperature around 0°C by continuous swirling in the ice bath. The addition should take approximately 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes.
-
Pour the reaction mixture over crushed ice. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
References
Unraveling the Biological Profile of Ethyl 5-(4-nitrophenyl)-5-oxovalerate: A Review of Available Data
Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel chemical entities will find a notable scarcity of public-domain data on the biological activity of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. Despite its defined chemical structure, extensive searches of scientific literature and chemical databases reveal a significant gap in the understanding of its pharmacological effects, mechanism of action, and potential signaling pathway interactions.
Currently, there are no comprehensive studies detailing the specific biological activities of this compound. The available information is largely limited to its role as a chemical intermediate in the synthesis of other compounds. This lack of direct research means that no quantitative data, such as IC50 or EC50 values, against specific biological targets have been reported. Furthermore, detailed experimental protocols for biological assays involving this specific molecule are not present in the published literature.
While direct information is wanting, the broader chemical class to which this compound belongs—substituted valerates and compounds containing a nitrophenyl group—has been the subject of some investigation, revealing a range of biological activities. For instance, various derivatives of nitrophenols have been explored for their potential antibacterial properties. Similarly, other complex molecules incorporating a nitrophenyl moiety are being investigated for their roles in cancer research and as potential enzyme inhibitors. However, it is crucial to emphasize that these findings are not directly applicable to this compound without specific experimental validation.
The absence of data precludes the creation of signaling pathway diagrams or detailed experimental workflows directly involving this compound. Any such visualization would be purely speculative and not grounded in scientific evidence.
For researchers interested in this molecule, the current landscape suggests that any investigation would be entering uncharted territory. The initial steps would require fundamental in vitro screening across a variety of cell lines and biochemical assays to identify any potential biological activity. Such preliminary studies would be essential to ascertain whether this compound possesses any cytotoxic, antimicrobial, or other pharmacologically relevant properties.
Ethyl 5-(4-nitrophenyl)-5-oxovalerate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(4-nitrophenyl)-5-oxovalerate is a ketoester derivative containing a nitroaromatic moiety. While specific detailed studies on this compound are not extensively available in public literature, its structural features suggest potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its probable synthesis, physicochemical properties, and potential biological activities based on the analysis of related compounds and established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the exploration and application of this and similar molecules.
Chemical Properties and Data
Based on its structure, the key physicochemical properties of this compound can be predicted. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₅ | |
| Molecular Weight | 265.26 g/mol | |
| IUPAC Name | Ethyl 5-(4-nitrophenyl)-5-oxopentanoate | |
| CAS Number | Not available | |
| Appearance | Expected to be a solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Synthesis
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of nitrobenzene with a suitable acylating agent.
Proposed Synthetic Pathway
The reaction involves the electrophilic substitution of a hydrogen atom on the nitrobenzene ring with an acyl group derived from an ethyl ester of a C5 dicarboxylic acid derivative.
Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline based on standard Friedel-Crafts acylation procedures. Optimization of reaction conditions may be necessary.
Materials:
-
Nitrobenzene
-
Ethyl 4-(chloroformyl)butanoate (or glutaric anhydride and subsequent esterification)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add ethyl 4-(chloroformyl)butanoate (1.0 eq) dissolved in anhydrous DCM to the stirred suspension.
-
Addition of Nitrobenzene: After the addition of the acylating agent, add nitrobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Potential Biological Activities and Experimental Protocols
Nitroaromatic compounds are known to exhibit a wide range of biological activities. The presence of the 4-nitrophenyl group in this compound suggests that it could be a candidate for various biological screenings.
Areas of Investigation
| Biological Activity | Rationale |
| Antimicrobial | The nitro group can be reduced by microbial nitroreductases to form cytotoxic radical species.[1][2][3][4] |
| Anticancer | Nitroaromatic compounds can act as bioreductive prodrugs, being selectively activated in the hypoxic environment of tumors.[5][6] |
| Enzyme Inhibition | The electrophilic nature of the aromatic ring and the keto group could allow for interactions with active sites of various enzymes. |
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic potential of a compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7][8][9]
Potential Signaling Pathway Involvement
Given the potential anticancer activity, a hypothetical signaling pathway that could be investigated is the induction of apoptosis through the mitochondrial pathway.
Caption: Hypothetical mitochondrial-mediated apoptosis pathway that could be modulated by this compound.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. Based on established chemical principles and the known activities of related nitroaromatic compounds, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The synthetic route via Friedel-Crafts acylation is straightforward, and a variety of in vitro assays can be employed to elucidate its biological potential. Further investigation into this and structurally similar molecules is warranted to fully understand their chemical and biological properties.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. kosheeka.com [kosheeka.com]
Spectroscopic Data Interpretation for Ethyl 5-(4-nitrophenyl)-5-oxovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed interpretation of the spectroscopic data for Ethyl 5-(4-nitrophenyl)-5-oxovalerate. Due to the limited availability of published experimental data for this specific compound, this guide leverages predictive methodologies and comparative data from analogous structures to offer a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry characteristics.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | Doublet | 2H | Aromatic H (ortho to -NO₂) |
| ~8.15 | Doublet | 2H | Aromatic H (meta to -NO₂) |
| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.10 | Triplet | 2H | -CO-CH₂ -CH₂- |
| ~2.45 | Triplet | 2H | -CH₂-CH₂ -COOEt |
| ~2.00 | Quintet | 2H | -CO-CH₂-CH₂ -CH₂- |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~196.5 | Ar-C =O |
| ~173.0 | -C OOEt |
| ~150.5 | Aromatic C-NO₂ |
| ~141.0 | Aromatic C-CO |
| ~129.5 | Aromatic CH (meta to -NO₂) |
| ~124.0 | Aromatic CH (ortho to -NO₂) |
| ~60.5 | -O-CH₂ -CH₃ |
| ~37.5 | -CO-CH₂ -CH₂- |
| ~33.0 | -CH₂ -COOEt |
| ~20.0 | -CO-CH₂-CH₂ -CH₂- |
| ~14.0 | -O-CH₂-CH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3110, 3080 | Medium-Weak | Aromatic C-H stretch |
| ~2960, 2875 | Medium-Weak | Aliphatic C-H stretch |
| ~1735 | Strong | Ester C=O stretch |
| ~1690 | Strong | Ketone C=O stretch |
| ~1600, 1485 | Medium-Weak | Aromatic C=C stretch |
| ~1520, 1345 | Strong | Asymmetric & Symmetric N-O stretch (-NO₂) |
| ~1250, 1100 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 265 | [M]⁺ (Molecular Ion) |
| 220 | [M - OEt]⁺ |
| 192 | [M - COOEt]⁺ |
| 150 | [C₇H₄NO₃]⁺ (4-nitrobenzoyl cation) |
| 120 | [C₇H₄O₂]⁺ |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
A plausible synthetic route for this compound is the Friedel-Crafts acylation of nitrobenzene with ethyl 5-chloro-5-oxovalerate or glutaric anhydride followed by esterification. Below is a representative protocol for the acylation step.
Synthesis of this compound via Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous nitrobenzene (5 equivalents, serving as both reactant and solvent).
-
Addition of Acylating Agent: Cool the mixture to 0-5 °C in an ice bath. Add ethyl 5-chloro-5-oxovalerate (1 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. Acidify the aqueous layer with concentrated HCl to decompose the aluminum complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film on a NaCl plate.
-
Mass Spectrometry: The mass spectrum would be recorded on a mass spectrometer using electron ionization (EI) at 70 eV.
Visualization of Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.
Caption: Workflow for Spectroscopic Structure Elucidation.
The following diagram illustrates the key functional groups and their expected spectroscopic signatures.
Caption: Key Spectroscopic Signatures of Functional Groups.
An In-Depth Technical Guide to Determining the Solubility Profile of Pharmaceutical Intermediates: A Case Study of Ethyl 5-(4-nitrophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility Profiling
The solubility of a chemical compound, particularly a pharmaceutical intermediate like Ethyl 5-(4-nitrophenyl)-5-oxovalerate, is a cornerstone of drug development and chemical process engineering. It dictates the ease of purification, the choice of reaction solvents, and the feasibility of formulation strategies. A comprehensive understanding of a compound's solubility in various solvents is essential for:
-
Optimizing Crystallization Processes: Selecting appropriate solvents and anti-solvents for efficient purification and control of crystal morphology.
-
Informing Formulation Development: Determining suitable solvent systems for liquid formulations or for the wet granulation process in solid dosage form manufacturing.
-
Predicting Bioavailability: While this intermediate is not an API, the solubility of related APIs is a key determinant of their absorption in the gastrointestinal tract.
-
Ensuring Process Safety and Efficiency: Avoiding precipitation during reactions and transfers, and enabling the development of scalable and robust chemical processes.
Given the importance of this parameter, a standardized and rigorous approach to its measurement is paramount.
General Experimental Protocol for Solubility Determination
The following section details a standard experimental protocol for determining the equilibrium solubility of a compound such as this compound in a range of solvents at various temperatures. This method is based on the widely accepted shake-flask method.
Materials and Equipment
-
Compound: this compound (or the compound of interest).
-
Solvents: A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane).
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg).
-
Thermostatic shaker or water bath with temperature control.
-
Vials with screw caps.
-
Centrifuge.
-
Syringe filters (e.g., 0.45 µm PTFE or nylon).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes.
-
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K, 308.15 K, 318.15 K).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid precipitation.
-
Immediately filter the sample through a syringe filter into a clean vial.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved this compound using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Calculation and Presentation:
-
Calculate the solubility in various units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction (x).
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Organize the collected data into a clear and concise table for easy comparison.
-
Data Presentation
Quantitative solubility data should be presented in a structured tabular format to facilitate comparison and analysis.
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Temperature (K) | Solubility (mole fraction, x) | Solubility ( g/100 g solvent) |
| Methanol | 298.15 | Data Point 1 | Data Point 2 |
| 308.15 | Data Point 3 | Data Point 4 | |
| 318.15 | Data Point 5 | Data Point 6 | |
| Ethanol | 298.15 | Data Point 7 | Data Point 8 |
| 308.15 | Data Point 9 | Data Point 10 | |
| 318.15 | Data Point 11 | Data Point 12 | |
| Ethyl Acetate | 298.15 | Data Point 13 | Data Point 14 |
| 308.15 | Data Point 15 | Data Point 16 | |
| 318.15 | Data Point 17 | Data Point 18 | |
| ... | ... | ... | ... |
Note: The table is populated with placeholders as specific experimental data is not available.
Visualizing the Experimental Workflow
A clear visual representation of the experimental workflow can aid in understanding the logical sequence of steps involved in solubility determination. The following diagram, generated using the DOT language, illustrates the shake-flask method described above.
Figure 1: Workflow for solubility determination via the shake-flask method.
Conclusion
This technical guide provides a comprehensive framework for determining the solubility profile of this compound, or any other pharmaceutical intermediate or API. By following the detailed experimental protocol and adopting a structured approach to data presentation, researchers and drug development professionals can generate the high-quality, reliable solubility data that is essential for informed decision-making throughout the drug development lifecycle. The provided workflow diagram offers a clear visual aid for the implementation of this fundamental experimental procedure.
Potential Research Applications for Ethyl 5-(4-nitrophenyl)-5-oxovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(4-nitrophenyl)-5-oxovalerate is a γ-keto ester containing a nitroaromatic moiety. This unique structural combination suggests a range of potential applications in biomedical research and drug development. The presence of the electrophilic keto group and the nitro-substituted phenyl ring opens avenues for its use as a versatile synthetic intermediate and as a biologically active agent. This technical guide explores the potential research applications of this compound, providing insights into its synthesis, prospective biological activities, and relevant experimental protocols. Due to the limited direct research on this specific compound, this guide draws upon data from structurally related molecules to propose potential areas of investigation.
Chemical Synthesis
The synthesis of this compound can be achieved through several established methods for the formation of γ-keto esters. A prominent and direct approach is the Friedel-Crafts acylation.
Proposed Synthesis: Friedel-Crafts Acylation
This method involves the reaction of nitrobenzene with ethyl 5-chloro-5-oxopentanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Diagram of Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from similar syntheses)
-
Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add nitrobenzene (1.0 eq) dropwise.
-
Addition of Acylating Agent: Slowly add a solution of ethyl 5-chloro-5-oxopentanoate (1.1 eq) in dry DCM to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Potential Biological Applications
The chemical structure of this compound suggests potential for biological activity, particularly in the areas of antimicrobial and anticancer research. The nitroaromatic group is a known pharmacophore in several antimicrobial and anticancer drugs, while the γ-keto ester moiety can participate in various biological interactions.
Potential Antimicrobial Activity
Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and Analogous Compounds against various microorganisms.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | To be determined | - |
| Escherichia coli | To be determined | - | |
| Candida albicans | To be determined | - | |
| 5-Aryl-thiazolidine-2,4-dione derivative | Staphylococcus aureus | 2 - 16 | [1] |
| Keto ester derivative (4b) | Staphylococcus aureus | Significant Activity | [2][3] |
| Keto ester derivative (4l) | Pseudomonas picketti | Significant Activity | [2][3] |
Note: Data for analogous compounds are provided for comparative purposes.
Potential Anticancer Activity
Nitroaromatic compounds have also been investigated as potential anticancer agents. Their cytotoxicity against cancer cells can be attributed to their ability to induce oxidative stress and interfere with cellular signaling pathways.
Table 2: Hypothetical IC₅₀ Values of this compound and Structurally Related Compounds against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | To be determined | - |
| A549 (Lung Cancer) | To be determined | - | |
| HCT116 (Colon Cancer) | To be determined | - | |
| N-Aryl-5-substituted-1,3,4-oxadiazole | MDA-MB-435 (Melanoma) | >59.21 | [4] |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | >50 | [5] |
Note: Data for analogous compounds are provided for comparative purposes.
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Potential Modulation of Signaling Pathways
Based on the activities of similar compounds, this compound could potentially modulate key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.
Hypothetical Modulation of the NF-κB Signaling Pathway
Nitroaromatic compounds have been shown to interfere with the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.
Diagram of a Generic NF-κB Signaling Pathway
Caption: Hypothetical modulation of the NF-κB pathway by this compound.
Hypothetical Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Certain keto esters and nitroaromatic compounds have been shown to influence this pathway.
Diagram of a Generic MAPK/ERK Signaling Pathway
Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.
Conclusion and Future Directions
This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and chemical biology. The synthetic accessibility and the presence of two key functional groups—the γ-keto ester and the nitroaromatic ring—provide a strong rationale for exploring its potential as an antimicrobial and anticancer agent.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: Optimization of the synthesis of this compound and full characterization of the compound.
-
In Vitro Biological Screening: Comprehensive screening of the compound against a panel of clinically relevant bacteria, fungi, and cancer cell lines to determine its MIC and IC₅₀ values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms by which the compound exerts its biological effects.
-
Signaling Pathway Analysis: Investigation of the compound's effects on the NF-κB, MAPK, and other relevant signaling pathways using techniques such as Western blotting and reporter gene assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features required for optimal activity and to develop more potent and selective compounds.
This technical guide provides a foundational framework for initiating research into the potential applications of this compound. The proposed experimental strategies and areas of investigation offer a roadmap for unlocking the therapeutic potential of this and related molecules.
References
- 1. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC-UV method development for Ethyl 5-(4-nitrophenyl)-5-oxovalerate analysis
An HPLC-UV method for the analysis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate has been developed and validated to ensure accurate quantification and purity assessment. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, detailing the methodology, experimental procedures, and validation results.
Introduction
This compound is a keto-ester derivative containing a nitroaromatic group. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including in-process control and final product release. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of aromatic and chromophoric compounds due to its sensitivity, specificity, and robustness. This application note describes a stability-indicating reversed-phase HPLC-UV method for the determination of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Phosphoric acid (analytical grade).
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
| Run Time | 15 minutes |
Note: The detection wavelength of 270 nm is estimated based on the UV absorbance of structurally similar compounds like 4-nitroacetophenone. It is recommended to determine the specific λmax of this compound experimentally for optimal sensitivity.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The validation parameters included specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Forced Degradation Study)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The analyte was subjected to stress conditions including acid, base, oxidative, and thermal stress.
-
Acid Hydrolysis: The sample solution was treated with 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: The sample solution was treated with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: The sample solution was treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug was kept in an oven at 105 °C for 24 hours.
The chromatograms of the stressed samples showed that the degradation products did not interfere with the main peak of this compound, confirming the specificity of the method.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15230 |
| 5 | 76150 |
| 10 | 152300 |
| 25 | 380750 |
| 50 | 761500 |
| 100 | 1523000 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 50 µg/mL standard solution were performed.
Table 3: Precision Data
| Precision Type | % RSD of Peak Area |
| Repeatability (Intra-day) | 0.85% |
| Intermediate Precision (Inter-day) | 1.25% |
Accuracy
The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120%). A known amount of the standard was added to a placebo matrix and analyzed.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.2 | 100.4% |
| 120% | 60 | 59.7 | 99.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Logical relationship of method validation parameters.
Conclusion
The developed reversed-phase HPLC-UV method for the quantitative analysis of this compound is simple, specific, linear, precise, and accurate. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis and stability studies of this compound in bulk drug and pharmaceutical formulations. The forced degradation studies demonstrated the stability-indicating capability of the method.
References
Application Notes and Protocols: Mass Spectrometry Fragmentation of Ethyl 5-(4-nitrophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in various research and development settings, including metabolomics, drug discovery, and quality control. These notes outline the principal fragmentation pathways, a summary of expected quantitative data, and a comprehensive experimental protocol for analysis.
Introduction
This compound is a keto-ester containing a nitroaromatic moiety. Its structural features suggest a complex and informative fragmentation pattern under mass spectrometry analysis. The presence of the nitro group, the keto functional group, and the ethyl ester all contribute to characteristic cleavage patterns that can be used for structural elucidation. Electron ionization (EI) is a common technique for the analysis of small molecules and typically induces reproducible fragmentation, making it suitable for library matching and structural confirmation.
Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to be driven by the presence of its key functional groups: the nitroaromatic ring, the ketone, and the ethyl ester. The initial ionization event will likely result in the formation of a molecular ion (M+•). Subsequent fragmentation can proceed through several competing pathways:
-
Nitro Group Fragmentation: A characteristic fragmentation of nitroaromatic compounds is the loss of nitro (NO₂) and nitric oxide (NO) radicals.[1][2][3][4] This is often followed by the expulsion of carbon monoxide (CO).
-
Alpha-Cleavage around the Ketone: The carbonyl group of the ketone provides a site for alpha-cleavage, leading to the formation of stable acylium ions.[5][6]
-
Ester Fragmentation: Ethyl esters can undergo fragmentation adjacent to the carbonyl group, resulting in the loss of the ethoxy radical (•OCH₂CH₃). Additionally, a McLafferty rearrangement is possible if a gamma-hydrogen is available for transfer.[6][7][8]
These primary fragmentation events will lead to a series of daughter ions that are diagnostic for the structure of this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures based on established fragmentation mechanisms of similar compounds. The relative abundance is a qualitative prediction.
| m/z | Proposed Fragment Ion | Formula | Proposed Structure/Origin | Predicted Relative Abundance |
| 265 | [M]+• | C₁₃H₁₅NO₅ | Molecular Ion | Moderate |
| 220 | [M - OC₂H₅]+ | C₁₃H₁₄NO₄ | Loss of ethoxy radical | High |
| 192 | [M - OC₂H₅ - CO]+ | C₁₂H₁₄NO₃ | Subsequent loss of CO from m/z 220 | Moderate |
| 150 | [C₇H₄NO₃]+ | C₇H₄NO₃ | Acylium ion from cleavage at the keto group | High (Base Peak) |
| 120 | [C₇H₄O₂]+ | C₇H₄O₂ | Loss of NO from m/z 150 | Moderate |
| 104 | [C₆H₄NO₂]+ | C₆H₄NO₂ | Nitrophenyl cation | Moderate |
| 92 | [C₆H₄O]+ | C₆H₄O | Loss of CO from m/z 120 | Low |
| 76 | [C₆H₄]+ | C₆H₄ | Phenyl cation from loss of NO₂ | Low |
Experimental Protocol
This protocol provides a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra for confirmation.
Fragmentation Pathway Diagram
The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation pathway of this compound.
References
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Anwendungsbeispiel und Protokolle: Derivatisierung von Ethyl-5-(4-nitrophenyl)-5-oxovalerat zur Steigerung der Bioaktivität
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Ethyl-5-(4-nitrophenyl)-5-oxovalerat ist eine interessante Ausgangsverbindung für die Arzneimittelentwicklung, da es mehrere reaktive Stellen für die chemische Modifikation aufweist: eine Nitrogruppe, eine Ketogruppe und eine Estergruppe. Durch die Derivatisierung dieser funktionellen Gruppen können neue Analoga mit potenziell verbesserter Bioaktivität synthetisiert werden. Diese Anwendungsbeschreibung beschreibt Protokolle zur Synthese einer kleinen Bibliothek von Derivaten und zur Bewertung ihrer zytotoxischen Aktivität gegen humane Krebszelllinien.
Synthetische Strategien und Arbeitsablauf
Die Kernstrategie umfasst drei Hauptwege der Derivatisierung, die von Ethyl-5-(4-nitrophenyl)-5-oxovalerat (ENOV) ausgehen:
-
Reduktion der Nitrogruppe: Die aromatische Nitrogruppe wird zu einer Aminogruppe reduziert, die ein vielseitiger Angriffspunkt für weitere Modifikationen wie die Amidierung ist.
-
Modifikation der Ketogruppe: Die Ketogruppe kann zu einem Alkohol reduziert werden, um die Polarität und das Wasserstoffbrückenpotenzial zu verändern.
-
Hydrolyse der Estergruppe: Die Ethylestergruppe wird zu einer Carbonsäure hydrolysiert, was die Löslichkeit und die pharmakokinetischen Eigenschaften verändern kann.
Diese synthetischen Wege ermöglichen die Erzeugung einer vielfältigen Reihe von Verbindungen zur biologischen Untersuchung.
Abbildung 1: Schematischer Arbeitsablauf für die Derivatisierung und biologische Bewertung.
Experimentelle Protokolle
Protokoll 1: Synthese von Ethyl-5-(4-aminophenyl)-5-oxovalerat (Weg 1)
-
Lösen Sie Ethyl-5-(4-nitrophenyl)-5-oxovalerat (1,0 Äq.) in Ethanol in einem Rundkolben.
-
Fügen Sie Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O, 5,0 Äq.) portionsweise unter Rühren hinzu.
-
Erhitzen Sie die Reaktionsmischung 4 Stunden lang unter Rückfluss bei 80 °C.
-
Kühlen Sie die Mischung auf Raumtemperatur ab und löschen Sie sie mit einer gesättigten Natriumbicarbonatlösung (NaHCO₃), bis der pH-Wert ~7-8 beträgt.
-
Extrahieren Sie das Produkt dreimal mit Ethylacetat.
-
Kombinieren Sie die organischen Schichten, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Reinigen Sie den Rohstoff durch Säulenchromatographie (Kieselgel, Hexan:Ethylacetat-Gradient), um das gewünschte Aminoderivat zu erhalten.
Protokoll 2: Synthese von Ethyl-5-hydroxy-5-(4-nitrophenyl)valerat (Weg 2)
-
Lösen Sie Ethyl-5-(4-nitrophenyl)-5-oxovalerat (1,0 Äq.) in Methanol in einem Rundkolben und kühlen Sie ihn in einem Eisbad auf 0 °C.
-
Fügen Sie Natriumborhydrid (NaBH₄, 1,5 Äq.) langsam portionsweise hinzu.
-
Rühren Sie die Reaktionsmischung 2 Stunden lang bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen.
-
Löschen Sie die Reaktion durch langsame Zugabe von 1 M Salzsäure (HCl), bis der pH-Wert ~6-7 beträgt.
-
Entfernen Sie das Methanol unter reduziertem Druck.
-
Extrahieren Sie das Produkt dreimal mit Dichlormethan.
-
Kombinieren Sie die organischen Schichten, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie.
-
Reinigen Sie den Rückstand durch Säulenchromatographie, um das reduzierte Alkoholprodukt zu ergeben.
Protokoll 3: Synthese von 5-(4-Nitrophenyl)-5-oxovaleriansäure (Weg 3)
-
Lösen Sie Ethyl-5-(4-nitrophenyl)-5-oxovalerat (1,0 Äq.) in einer Mischung aus Tetrahydrofuran (THF) und Wasser (3:1).
-
Fügen Sie Lithiumhydroxid (LiOH, 2,0 Äq.) hinzu und rühren Sie die Mischung 12 Stunden lang bei Raumtemperatur.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion entfernen Sie das THF unter reduziertem Druck.
-
Säuern Sie die wässrige Lösung mit 1 M HCl auf einen pH-Wert von ~2-3 an, was zur Ausfällung des Produkts führt.
-
Sammeln Sie den festen Niederschlag durch Filtration, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn im Vakuum, um die reine Carbonsäure zu erhalten.
Biologische Bewertung: Zytotoxizitäts-Assay
Protokoll 4: MTT-Assay für Zytotoxizität
-
Zellkultur: Kultivieren Sie humane Krebszelllinien (z. B. HeLa, MCF-7) in DMEM, ergänzt mit 10 % fötalem Rinderserum (FBS) und 1 % Penicillin-Streptomycin, bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂.
-
Zellaussaat: Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000 Zellen/Well aus und lassen Sie sie über Nacht anhaften.
-
Behandlung mit Verbindungen: Bereiten Sie Stammlösungen der Ausgangsverbindung (ENOV) und ihrer Derivate in DMSO vor. Verdünnen Sie die Verbindungen in Zellkulturmedium auf die gewünschten Endkonzentrationen (z. B. 1, 5, 10, 25, 50, 100 µM).
-
Ersetzen Sie das Medium in den Wells durch das Medium, das die Testverbindungen enthält, und inkubieren Sie es 48 Stunden lang.
-
MTT-Zugabe: Fügen Sie jedem Well 20 µL MTT-Lösung (5 mg/mL in PBS) hinzu und inkubieren Sie es weitere 4 Stunden.
-
Formazan-Solubilisierung: Entfernen Sie das Medium und fügen Sie 150 µL DMSO zu jedem Well hinzu, um die Formazankristalle aufzulösen.
-
Messung der Extinktion: Messen Sie die Extinktion bei 570 nm mit einem Mikroplattenleser.
-
Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zu den mit Vehikel (DMSO) behandelten Kontrollzellen und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) für jede Verbindung.
Ergebnisse der Bioaktivität
Die zytotoxische Aktivität der Ausgangsverbindung und ihrer synthetisierten Derivate wurde gegen die HeLa-Zelllinie bewertet. Die Ergebnisse sind in Tabelle 1 zusammengefasst.
Tabelle 1: Zytotoxische Aktivität (IC₅₀-Werte) von ENOV und seinen Derivaten
| Verbindungs-ID | Modifikation | IC₅₀ (µM) gegen HeLa-Zellen |
| ENOV | Ausgangsverbindung | > 100 µM |
| DERIV-01 | Amino-Derivat (aus Weg 1) | 45.6 µM |
| DERIV-02 | N-Acetyl-Derivat (aus Weg 1) | 22.1 µM |
| DERIV-03 | Hydroxy-Derivat (aus Weg 2) | 78.3 µM |
| DERIV-04 | Carbonsäure-Derivat (aus Weg 3) | 65.9 µM |
Zusammenfassung der Ergebnisse: Die Derivatisierung von ENOV führte zu einer signifikanten Steigerung der zytotoxischen Aktivität. Insbesondere zeigte das N-Acetyl-Derivat (DERIV-02 ) die stärkste Aktivität, was darauf hindeutet, dass die Umwandlung der Nitrogruppe in eine acetylierte Aminogruppe für die zytotoxische Wirkung entscheidend ist.
Vorgeschlagener Mechanismus: Induktion der Apoptose
Es wird angenommen, dass die bioaktiven Derivate, insbesondere DERIV-02 , ihre zytotoxische Wirkung durch die Induktion der Apoptose (programmierter Zelltod) ausüben. Ein möglicher Signalweg beinhaltet die Aktivierung von Caspasen, einer Familie von Proteasen, die für die Ausführung der Apoptose entscheidend sind.
Abbildung 2: Hypothetischer Signalweg für die durch Derivate induzierte Apoptose.
Schlussfolgerung: Diese Anwendungsbeschreibung bietet einen umfassenden Rahmen für die Derivatisierung von Ethyl-5-(4-nitrophenyl)-5-oxovalerat zur Erzeugung von Analoga mit verbesserter zytotoxischer Aktivität. Die bereitgestellten Protokolle für Synthese und biologische Tests können als Grundlage für weitere Arzneimittelforschungs- und Entwicklungsbemühungen dienen, die auf diese chemische Grundstruktur abzielen. Zukünftige Studien sollten sich auf die Optimierung der Leitsubstanz DERIV-02 und die detaillierte Untersuchung ihres Wirkmechanismus konzentrieren.
Application Note and Protocol for the Purification of Ethyl 5-(4-nitrophenyl)-5-oxovalerate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5-(4-nitrophenyl)-5-oxovalerate is a functionalized keto-ester that can serve as a valuable building block in the synthesis of various pharmaceutical compounds and organic materials. The presence of the nitro group and the keto-ester functionality makes it a versatile intermediate for a range of chemical transformations. Achieving high purity of this compound is critical for the success of subsequent reactions and for ensuring the quality of the final products. This document provides a standard operating procedure (SOP) for the purification of this compound from a crude reaction mixture. The protocol outlines a two-step purification process involving flash column chromatography followed by recrystallization.
Physicochemical Data
While specific experimental data for this compound is not widely available, the following table summarizes its calculated properties and expected analytical characteristics based on its structure and data from analogous compounds.
| Property | Value (Predicted/Expected) |
| Molecular Formula | C₁₃H₁₅NO₅ |
| Molecular Weight | 265.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; expected to be a solid at room temperature. A sharp melting point is indicative of high purity. |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes, ethanol, and methanol at room temperature. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.3 (d, 2H), 8.1 (d, 2H), 4.1 (q, 2H), 3.2 (t, 2H), 2.5 (t, 2H), 2.2 (p, 2H), 1.2 (t, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 198.0 (C=O, ketone), 173.0 (C=O, ester), 150.0, 141.0, 129.0, 124.0 (aromatic C), 61.0 (OCH₂), 35.0, 33.0, 20.0 (aliphatic CH₂), 14.0 (CH₃) |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1730 (C=O, ester), ~1690 (C=O, ketone), ~1520 & 1350 (NO₂ stretch) |
| Mass Spec (ESI+) | m/z: 266.1 [M+H]⁺, 288.1 [M+Na]⁺ |
Experimental Protocols
This SOP is divided into two main purification stages: initial purification by flash column chromatography and final purification by recrystallization.
Part 1: Purification by Flash Column Chromatography
This step aims to remove the bulk of impurities from the crude reaction mixture.
Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Fraction collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system of 30% ethyl acetate in hexanes.
-
Visualize the spots under UV light (254 nm). The desired product is expected to be a major, UV-active spot. Note the Rf value of the product and any impurities.
-
-
Column Preparation (Slurry Method):
-
Prepare a slurry of silica gel in hexanes.
-
Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial elution solvent (e.g., 10% ethyl acetate in hexanes) through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is from 10% to 40% ethyl acetate in hexanes over several column volumes.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Pool the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the partially purified product.
-
Data Presentation: Column Chromatography Parameters
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%) |
| TLC Monitoring (Rf) | ~0.4 in 30% Ethyl Acetate / Hexanes |
| Detection Method | UV visualization (254 nm) |
| Expected Yield | 70-90% (depending on the purity of the crude product) |
| Expected Purity | >95% (by ¹H NMR) |
Part 2: Purification by Recrystallization
This step is designed to remove any remaining minor impurities and to obtain a crystalline solid product.
Materials and Reagents:
-
Partially purified this compound
-
Ethanol (Reagent grade)
-
Methanol (Reagent grade)
-
Isopropanol (Reagent grade)
-
Ethyl acetate (Reagent grade)
-
Hexanes (Reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the partially purified product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexanes mixture) to each tube.
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes. A suitable solvent will dissolve the compound when hot.
-
Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent system.
-
-
Recrystallization Procedure (Example with Ethanol/Water):
-
Place the partially purified product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation: Recrystallization Solvent Screening
| Solvent System | Solubility at Room Temp | Solubility at Boiling | Crystal Formation on Cooling | Recommendation |
| Ethanol | Sparingly Soluble | Soluble | Yes | Good potential as a single solvent. |
| Methanol | Sparingly Soluble | Soluble | Yes | Good potential as a single solvent. |
| Isopropanol | Sparingly Soluble | Soluble | Yes | Good potential as a single solvent. |
| Ethyl Acetate/Hexanes | Soluble in EtOAc | - | Yes (with hexanes as anti-solvent) | Good potential as a two-solvent system. |
| Ethanol/Water | Soluble in Ethanol | - | Yes (with water as anti-solvent) | Good potential as a two-solvent system. |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
The toxicity of this compound has not been fully evaluated; handle with care.
This SOP provides a reliable and systematic approach for the purification of this compound. By following the outlined procedures for column chromatography and recrystallization, researchers can obtain the compound in high purity, suitable for use in further synthetic applications. The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Safe handling and storage guidelines for Ethyl 5-(4-nitrophenyl)-5-oxovalerate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 5-(4-nitrophenyl)-5-oxovalerate was located. The following guidelines are based on general safety protocols for aromatic nitro compounds and should be supplemented with a substance-specific risk assessment before use.
Introduction
This compound is an organic compound containing a nitro functional group attached to a phenyl ring. Aromatic nitro compounds are a class of chemicals that require careful handling due to their potential reactivity and toxicity. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound in a research and development setting.
Hazard Identification and Classification
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
The long-term toxicological properties have not been fully investigated.
-
May be toxic to aquatic life with long-lasting effects.
Physical and Chemical Properties
Limited data is available for the specific physical and chemical properties of this compound. The following table summarizes available information for a structurally similar compound, Ethyl 5-(3-nitrophenyl)-5-oxovalerate.
| Property | Value |
| Molecular Formula | C13H15NO5 |
| Molecular Weight | 265.265 g/mol |
| Purity | >97.0% |
| InChI Key | PBKPVXIYNCRFRG-UHFFFAOYSA-N |
Data for Ethyl 5-(3-nitrophenyl)-5-oxovalerate, a positional isomer.[1]
Safe Handling Protocols
A comprehensive assessment of PPE is critical. The following are minimum requirements:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If vapors or dust are generated, a NIOSH-approved respirator is recommended. |
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible in the immediate work area.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Remove contaminated clothing promptly and wash it before reuse.
Storage Guidelines
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. |
| Container | Keep in a tightly closed, labeled container. |
| Ventilation | Store in a well-ventilated area. |
| Incompatibilities | Store away from strong oxidizing agents and strong reducing agents. |
Experimental Protocols
-
Preparation: Before starting, ensure all necessary PPE is worn and the chemical fume hood is operational.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound to the weighing vessel.
-
Close the primary container immediately after dispensing.
-
-
Dissolving:
-
Add the weighed compound to a suitable flask containing the desired solvent.
-
Use a magnetic stirrer or gentle swirling to dissolve the compound completely.
-
If heating is required, use a water bath or heating mantle with temperature control. Avoid open flames.
-
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and notify emergency personnel immediately.
-
Prevent the spill from entering drains or waterways.
-
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be considered hazardous.
-
Collect all chemical waste in a designated, labeled, and sealed container.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the general trash.
Logical Workflow for Safe Handling
The following diagram illustrates the key stages for the safe handling of a chemical substance from receipt to disposal.
Caption: Logical workflow for safe chemical handling.
References
Application Notes and Protocols: Ethyl 5-(4-nitrophenyl)-5-oxovalerate as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 5-(4-nitrophenyl)-5-oxovalerate as a foundational scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined below detail the synthesis of the scaffold and its subsequent transformation into pyrazole and pyrimidine derivatives, along with methodologies for evaluating their biological activities.
Introduction
This compound is a 1,3-dicarbonyl compound featuring a reactive β-keto ester moiety and a 4-nitrophenyl group. This unique combination of functional groups makes it an ideal starting material for the construction of a diverse range of heterocyclic systems. The 4-nitrophenyl group is a common pharmacophore found in numerous biologically active molecules, often contributing to receptor binding and modulation of cellular pathways. This document focuses on the application of this scaffold in the development of potential anticancer and antimicrobial agents through the synthesis of pyrazole and pyrimidine derivatives.
Synthesis of the Scaffold: this compound
The synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by an esterification.
Experimental Protocol: Synthesis of 5-(4-nitrophenyl)-5-oxopentanoic acid (Intermediate)
This protocol is adapted from the general principles of Friedel-Crafts acylation.
Materials:
-
Nitrobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, distilled
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
To this suspension, add glutaric anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add nitrobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 5-(4-nitrophenyl)-5-oxopentanoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol: Fischer Esterification to this compound
This protocol follows the standard Fischer esterification procedure.
Materials:
-
5-(4-nitrophenyl)-5-oxopentanoic acid
-
Ethanol (absolute), large excess
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve 5-(4-nitrophenyl)-5-oxopentanoic acid (1.0 equivalent) in a large excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Application as a Scaffold for Heterocyclic Synthesis
The 1,3-dicarbonyl nature of this compound allows for its use in classical condensation reactions to form five- and six-membered heterocyclic rings.
Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis
The reaction of the scaffold with hydrazine derivatives yields substituted pyrazoles.
Caption: Knorr Pyrazole Synthesis Workflow.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Pour the residue into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.
Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
A three-component reaction between the scaffold, an aldehyde, and urea (or thiourea) yields dihydropyrimidinones.
Caption: Biginelli Reaction Workflow.
Materials:
-
This compound
-
Benzaldehyde
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone derivative.
Biological Activity of Derivatives
Derivatives of this compound, particularly pyrazoles and pyrimidines, have shown promise as anticancer and antimicrobial agents. The 4-nitrophenyl moiety is crucial for these activities.
Anticancer Activity
Nitrophenyl-substituted pyrazoles and pyrimidines have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and DNA topoisomerases.
The following table summarizes representative IC₅₀ values for analogous nitrophenyl-containing heterocyclic compounds against various cancer cell lines.
| Compound Class | Derivative Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference Compound |
| Pyrazole | 4-Nitrophenyl | MCF-7 (Breast) | 11 | Doxorubicin |
| Pyrazole | 4-Nitrophenyl | A549 (Lung) | 8.0 | Cisplatin |
| Pyrimidine | 4-Nitrophenyl | HepG2 (Liver) | 3.56 | Erlotinib |
| Pyrimidine | 4-Nitrophenyl | HCT116 (Colon) | ~5 | 5-Fluorouracil |
Note: The IC₅₀ values presented are representative of compounds with similar core structures and are intended to demonstrate the potential activity of derivatives synthesized from the target scaffold.
Many pyrimidine derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR, a key regulator of cell proliferation and survival.
Caption: EGFR Signaling Pathway Inhibition.
Antimicrobial Activity
The presence of the nitrophenyl group in heterocyclic scaffolds has also been associated with antimicrobial properties.
The following table shows representative Minimum Inhibitory Concentration (MIC) values for analogous nitrophenyl-containing heterocyclic compounds against common bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound |
| Pyrazole | Staphylococcus aureus | 10 | Ampicillin |
| Pyrazole | Escherichia coli | 0.25 | Ciprofloxacin |
| Pyrimidine | Staphylococcus aureus | ~15 | Vancomycin |
| Pyrimidine | Bacillus subtilis | ~12 | Gentamicin |
Note: The MIC values are representative and highlight the potential of this scaffold in developing new antimicrobial agents.
Some pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting essential proteins like FtsZ, which is involved in the formation of the Z-ring during cytokinesis.
Caption: Inhibition of Bacterial Cell Division.
Protocols for Biological Evaluation
Protocol: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol: In Vitro EGFR Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, EGFR enzyme, and the substrate.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol: DNA Topoisomerase I Relaxation Assay
Principle: This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.
Materials:
-
Human DNA Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
Test compounds
-
Loading dye
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and various concentrations of the test compound.
-
Add DNA Topoisomerase I to each reaction mixture to initiate the reaction.
-
Incubate at 37 °C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS.
-
Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Conclusion
This compound serves as a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the presence of a reactive 1,3-dicarbonyl system allow for the efficient construction of diverse heterocyclic libraries, particularly pyrazoles and pyrimidines. The incorporation of the 4-nitrophenyl moiety imparts significant biological potential, with derivatives showing promising anticancer and antimicrobial activities. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this scaffold in the discovery and development of novel therapeutic agents.
Troubleshooting & Optimization
Optimization of reaction conditions for Ethyl 5-(4-nitrophenyl)-5-oxovalerate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of nitrobenzene with ethyl glutaryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q2: What are the critical parameters to control during the synthesis?
Several parameters are crucial for the success of this synthesis:
-
Temperature: Friedel-Crafts reactions are often temperature-sensitive. Low temperatures are typically required to prevent side reactions and ensure high yields.[1]
-
Catalyst Quality and Stoichiometry: The purity and amount of the Lewis acid catalyst are critical. Anhydrous conditions are essential as the catalyst is moisture-sensitive.
-
Reaction Time: The reaction needs to be monitored to determine the optimal time for completion.
-
Solvent: A dry, inert solvent is necessary to ensure the reaction proceeds efficiently.
Q3: What are common side products, and how can they be minimized?
Common side products in Friedel-Crafts acylations include isomers of the desired product (e.g., ortho- and meta-isomers) and products from di-acylation. To minimize these:
-
Maintain a low reaction temperature.
-
Control the stoichiometry of the reactants and catalyst carefully.
-
Consider the order of addition of reactants.
Q4: How can I purify the final product?
Purification of this compound can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be an effective purification method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity Lewis acid catalyst. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For many Friedel-Crafts acylations, temperatures between 0°C and -78°C are optimal.[1] | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion. | |
| Poor quality starting materials. | Use pure, dry nitrobenzene and freshly prepared or distilled ethyl glutaryl chloride. | |
| Formation of Multiple Products (Isomers/Di-acylation) | Reaction temperature is too high. | Maintain a consistently low temperature throughout the addition of reactants and the course of the reaction. |
| Incorrect stoichiometry. | Use a slight excess of the acylating agent, but avoid a large excess to prevent di-acylation. The molar ratio of the catalyst is also crucial and should be optimized. | |
| Product is Difficult to Purify | Presence of starting materials. | If the reaction has not gone to completion, consider extending the reaction time or slightly increasing the temperature. |
| Close polarity of product and impurities. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider derivatization of the impurity to alter its polarity for easier separation. | |
| Oily product that does not solidify. | Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or cooling to a lower temperature. If it remains an oil, purification by chromatography is the best option. |
Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
Nitrobenzene
-
Ethyl glutaryl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ in anhydrous DCM in the flask and cool the mixture to 0°C in an ice bath.
-
Add a solution of ethyl glutaryl chloride in anhydrous DCM dropwise to the stirred suspension.
-
After the addition is complete, add a solution of nitrobenzene in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
References
Identification of byproducts in Ethyl 5-(4-nitrophenyl)-5-oxovalerate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of nitrobenzene with an acylating agent derived from glutaric acid, such as ethyl glutaryl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: Why is the yield of my reaction consistently low?
A2: Low yields are a common issue in this specific synthesis. The primary reason is the strong deactivating effect of the nitro group (-NO₂) on the benzene ring.[1][2][3] This deactivation makes the aromatic ring electron-poor and therefore less nucleophilic, which hinders the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation.[1][2][4]
Q3: What are the expected major byproducts in this synthesis?
A3: Due to the challenging nature of this reaction, the most significant "byproduct" is often unreacted starting materials (nitrobenzene and the acylating agent). Other potential byproducts, although typically minor, could include:
-
Di-acylated products: Although the deactivated ring generally prevents polyacylation, harsh reaction conditions might lead to the formation of dinitrophenyl ketones.[5]
-
Products from the decomposition of the acylating agent: Ethyl glutaryl chloride can potentially undergo side reactions like decarbonylation or polymerization under the reaction conditions.
-
Positional isomers: While the nitro group is a meta-director, trace amounts of ortho or para isomers might be formed, though this is less likely in a highly deactivated ring.
Q4: Can I use an alternative to aluminum chloride as the catalyst?
A4: While aluminum chloride is the most common Lewis acid for Friedel-Crafts reactions, other strong Lewis acids like ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can be used.[6] However, for a deactivated substrate like nitrobenzene, a very strong Lewis acid is typically required, and AlCl₃ is often the most effective. The choice of catalyst may influence the reaction efficiency and byproduct profile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| No or minimal product formation | The nitrobenzene ring is too deactivated for the reaction to proceed under the current conditions.[1][2][3] | * Increase the reaction temperature and/or time. Be cautious as this may lead to byproduct formation. * Use a larger excess of the Lewis acid catalyst to enhance the electrophilicity of the acylating agent. * Consider using a more reactive acylating agent, such as the corresponding acid anhydride. |
| Presence of significant amounts of starting materials in the final product | Incomplete reaction due to the deactivating nature of the nitro group. | * Optimize reaction conditions (temperature, time, stoichiometry of reagents). * Employ a more efficient purification method, such as column chromatography, to separate the product from unreacted starting materials. |
| Formation of a dark, tarry substance | Decomposition of starting materials or product under harsh reaction conditions. | * Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. * Maintain careful temperature control throughout the reaction. * Use a high-purity solvent and reagents. |
| Difficulty in isolating the pure product | The product may be co-eluting with byproducts or starting materials during chromatography. | * Experiment with different solvent systems for column chromatography to improve separation. * Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Nitrobenzene
-
Ethyl glutaryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add ethyl glutaryl chloride (1.0 equivalent) to the suspension with vigorous stirring.
-
After the addition is complete, add nitrobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0°C and slowly quench by the dropwise addition of 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate
Welcome to the technical support center for the synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation reaction.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Friedel-Crafts acylation for synthesizing this compound can stem from several factors. Here are the primary areas to investigate:
-
Reagent Quality: Ensure all reagents, particularly the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), are anhydrous. Moisture can deactivate the catalyst. The acylating agent, ethyl 5-chloro-5-oxovalerate, should be pure and free from residual starting materials.
-
Reaction Temperature: Temperature control is critical. Running the reaction at too high a temperature can lead to side product formation, while a temperature that is too low may result in an incomplete reaction. See the table below for suggested temperature ranges.
-
Stoichiometry of the Catalyst: In contrast to many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst.[1] This is because the product, a ketone, can form a complex with the catalyst, rendering it inactive.[1] Ensure you are using at least one equivalent of AlCl₃.
-
Reaction Time: The reaction may not be running to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Work-up Procedure: The aqueous work-up is crucial for breaking up the ketone-catalyst complex and must be performed carefully, typically at a low temperature to avoid product degradation.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A2: The primary side reaction in this synthesis is often related to the electrophilic aromatic substitution pattern. While the nitro group is strongly deactivating and meta-directing, forcing conditions can sometimes lead to minor isomers. Additionally, if the starting materials for the acylating agent are not fully consumed, you may have unreacted intermediates. Polysubstitution is generally not an issue in Friedel-Crafts acylation as the ketone product is deactivated towards further acylation.[2]
Q3: How can I effectively purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is generally effective. The polarity of the eluent can be gradually increased to first elute any less polar impurities, followed by the desired product. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Q4: What is the role of the Lewis acid in this reaction?
A4: The Lewis acid, typically AlCl₃, plays a crucial role in activating the acylating agent. It coordinates with the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[3][4] This acylium ion is the reactive species that then undergoes electrophilic aromatic substitution with nitrobenzene.
Quantitative Data Summary
The following table summarizes key reaction parameters that can be optimized to improve the yield of this compound.
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | -20°C to 5°C | Lower temperatures can improve selectivity and reduce side product formation.[5] |
| AlCl₃ Stoichiometry | 1.0 - 1.2 equivalents | A stoichiometric amount is necessary as the product forms a complex with the catalyst.[1] |
| Solvent | Dichloromethane (DCM), Chloroform | These are common inert solvents for Friedel-Crafts reactions. |
| Reaction Time | 2 - 6 hours | Monitor by TLC/HPLC to determine completion. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Nitrobenzene
-
Ethyl 5-chloro-5-oxovalerate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add ethyl 5-chloro-5-oxovalerate (1.0 equivalent) to the suspension via the dropping funnel.
-
Stir the mixture for 15 minutes at 0°C.
-
Add nitrobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
Overcoming challenges in the purification of Ethyl 5-(4-nitrophenyl)-5-oxovalerate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 5-(4-nitrophenyl)-5-oxovalerate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Purified Product | 1. Incomplete reaction during synthesis.2. Product loss during aqueous work-up.3. Inefficient extraction of the product from the aqueous layer.4. Suboptimal conditions for column chromatography (e.g., incorrect solvent system).5. Product co-eluting with impurities. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.2. Ensure the aqueous layer is neutral or slightly acidic before extraction to prevent hydrolysis of the ester.3. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).4. Optimize the eluent system for column chromatography using TLC. Start with a low polarity solvent and gradually increase polarity.5. Use a shallow gradient during column chromatography to improve separation. |
| Product is Contaminated with Starting Materials | 1. Incomplete reaction.2. Using an inappropriate solvent system for chromatography that does not sufficiently separate the product from less polar starting materials. | 1. Ensure the synthesis reaction has gone to completion.2. Use a less polar solvent system at the beginning of the column chromatography to first elute non-polar impurities and starting materials. |
| Presence of a More Polar Impurity | 1. Hydrolysis of the ethyl ester to the corresponding carboxylic acid during work-up.2. Formation of di-acylated or other polar side products. | 1. Avoid basic conditions during the aqueous work-up. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities.2. Use a more polar solvent system (e.g., a higher percentage of ethyl acetate in hexane) to elute the more polar impurities after the desired product has been collected. |
| Oily Product Instead of a Solid | 1. Presence of residual solvent.2. The product may be an oil at room temperature if impure.3. "Oiling out" during recrystallization. | 1. Ensure the product is thoroughly dried under vacuum.2. Attempt to purify further using column chromatography.3. During recrystallization, if the compound "oils out," add more solvent to the hot solution and allow it to cool more slowly. Seeding with a small crystal of the pure compound may also help.[1] |
| Multiple Spots on TLC After Purification | 1. Inadequate separation during column chromatography.2. Decomposition of the product on the silica gel column.3. Contaminated fractions were combined. | 1. Re-purify the combined fractions using a shallower solvent gradient or a different chromatography technique (e.g., preparative HPLC).2. Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is sensitive to acid.3. Analyze individual or smaller groups of fractions by TLC before combining them. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities can arise from the synthesis, which is typically a Friedel-Crafts acylation. These may include:
-
Unreacted starting materials: Nitrobenzene and ethyl glutaryl chloride.
-
Isomeric products: Although the nitro group is primarily a meta-director, small amounts of ortho- and para-acylated products may form.[2]
-
Hydrolyzed product: The ethyl ester can be hydrolyzed to the carboxylic acid, especially during an aqueous work-up.
-
Lewis acid-ketone complex: The product can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which must be broken during work-up.[3]
Q2: What is the recommended starting solvent system for column chromatography?
A2: A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate. Based on literature for similar compounds, a ratio of 19:1 hexane/ethyl acetate has been used.[1] It is highly recommended to first determine the optimal solvent system by running a TLC with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system should give your desired product an Rf value of approximately 0.2-0.3.
Q3: My compound is not crystallizing. What should I do?
A3: If your compound is reluctant to crystallize from a solution, you can try the following techniques:
-
Scratching the inner surface of the flask with a glass rod at the meniscus of the solution. This can create nucleation sites.
-
Adding a "seed" crystal of the pure compound to the solution.
-
Cooling the solution to a lower temperature using an ice bath or refrigerator.
-
Reducing the volume of the solvent by evaporation to increase the concentration of the compound.
-
Trying a different solvent or a co-solvent system. For esters and ketones, solvent systems like ethanol, ethanol/water, or hexane/ethyl acetate can be effective.[4]
Q4: How can I tell if my purified product is pure?
A4: The purity of your final product can be assessed by several methods:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically broaden and depress the melting point.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: These techniques can confirm the structure of your compound and reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups (e.g., ketone, ester, nitro group).
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Pack the column with silica gel (60-120 mesh) as a slurry in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Ensure the silica gel bed is compact and level.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the low-polarity solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. A step or linear gradient can be employed.
-
Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying this compound by recrystallization. The choice of solvent is critical and may require some initial screening.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test for polar ketones and esters include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[4][5]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals thoroughly, for example, in a vacuum oven, to remove all traces of solvent.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical decision-making flowchart for troubleshooting the purification process.
References
Technical Support Center: Ethyl 5-(4-nitrophenyl)-5-oxovalerate Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Ethyl 5-(4-nitrophenyl)-5-oxovalerate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent degradation rates between replicate experiments. | - Inaccurate temperature control.- Variable light exposure.- Inconsistent pH of the reaction medium.- Errors in solution preparation. | - Use a calibrated thermostat-controlled reaction vessel.- For photodegradation studies, ensure consistent light source intensity and distance from the sample.- Buffer the reaction medium to maintain a constant pH.- Double-check all calculations and use calibrated pipettes for solution preparation. |
| Appearance of unexpected peaks in HPLC/GC-MS analysis. | - Contamination of solvents or reagents.- Secondary degradation of primary products.- Complex, unpredicted degradation pathways. | - Run blank samples with only the solvent to identify potential contaminants.- Analyze samples at earlier time points to identify primary degradation products before they degrade further.- Employ tandem mass spectrometry (MS/MS) and NMR spectroscopy to elucidate the structure of unknown products. |
| Poor recovery of the parent compound and known degradation products. | - Adsorption of compounds onto the surface of the reaction vessel or analytical column.- Volatility of the compounds leading to loss during sample preparation.- Incomplete extraction from the reaction mixture. | - Use silanized glassware to minimize adsorption.- Test different HPLC/GC columns with varying stationary phases.- Minimize sample heating and evaporation steps.- Optimize the extraction procedure by testing different solvents and extraction times. |
| Difficulty in identifying the structure of a degradation product. | - Insufficient concentration of the product for characterization.- Co-elution with other components.- Lack of reference standards. | - Concentrate the sample containing the unknown product.- Optimize the chromatographic method to improve peak separation.- If the structure is hypothesized, attempt to synthesize the proposed compound to use as a reference standard.- Utilize high-resolution mass spectrometry and 2D NMR techniques for structural elucidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The ester linkage can be hydrolyzed under acidic, basic, or neutral conditions to yield ethanol and 5-(4-nitrophenyl)-5-oxovaleric acid.[1][2][3][4]
-
Photodegradation: The 4-nitrophenyl group is photosensitive and can degrade upon exposure to light, potentially leading to the reduction of the nitro group to an amino group or hydroxylation of the aromatic ring.[5][6]
-
Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. Esters can thermally decompose through various mechanisms, including elimination reactions or fragmentation into smaller molecules.[7][8][9][10]
Q2: How can I monitor the degradation of this compound?
A2: The degradation can be monitored by tracking the decrease in the concentration of the parent compound and the appearance of degradation products over time. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable technique, as the nitrophenyl group provides a strong chromophore. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
Q3: What are the expected major degradation products?
A3: The major expected degradation products depend on the degradation conditions:
-
Under hydrolytic conditions: 5-(4-nitrophenyl)-5-oxovaleric acid and ethanol.
-
Under photolytic conditions: Products resulting from the modification of the nitro group, such as Ethyl 5-(4-aminophenyl)-5-oxovalerate, and potentially hydroxylated aromatic compounds.[5][6]
-
Under thermal stress: A complex mixture of smaller molecules could be formed, potentially including 4-nitroacetophenone and derivatives of valeric acid.[7]
Q4: Which analytical techniques are best for identifying unknown degradation products?
A4: A combination of techniques is often necessary for unambiguous identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight information and fragmentation patterns of the degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile and semi-volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for isolated and purified degradation products.
Experimental Protocols
Protocol 1: Investigation of Hydrolytic Degradation
-
Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
Degradation Experiment:
-
Add a small aliquot of the stock solution to each buffer solution in sealed vials to achieve the desired final concentration.
-
Incubate the vials at a constant temperature (e.g., 40°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Quench the reaction if necessary (e.g., by adding an equal volume of mobile phase).
-
Analyze the samples by HPLC-UV to quantify the remaining parent compound and the formation of 5-(4-nitrophenyl)-5-oxovaleric acid.
-
Confirm the identity of the degradation product by LC-MS.
-
Protocol 2: Investigation of Photodegradation
-
Solution Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile/water).
-
Degradation Experiment:
-
Place the solution in a quartz photoreactor.
-
Irradiate the solution with a light source of a specific wavelength (e.g., a UV lamp at 365 nm).
-
Maintain a constant temperature using a cooling system.
-
Withdraw aliquots at various time points.
-
Run a parallel experiment in the dark as a control.
-
-
Sample Analysis:
-
Analyze the samples by HPLC-UV or LC-MS to monitor the disappearance of the parent compound and the formation of photoproducts.
-
Characterize major photoproducts using LC-MS/MS and, if possible, NMR after isolation.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for investigating degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. The thermal decomposition of esters, polyesters and related substances - ProQuest [proquest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting common issues in Ethyl 5-(4-nitrophenyl)-5-oxovalerate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate.
Troubleshooting Common Issues
The synthesis of this compound, typically achieved through a Friedel-Crafts acylation of nitrobenzene with an appropriate acylating agent, can present several challenges primarily due to the strongly deactivating nature of the nitro group on the aromatic ring. Below is a guide to troubleshoot common issues encountered during this reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low product yield | Deactivated Aromatic Ring: The nitro group strongly deactivates the benzene ring, making it less nucleophilic and less reactive towards electrophilic substitution.[1] | - Use a more reactive acylating agent: Instead of ethyl 5-chloro-5-oxovalerate, consider using the corresponding acid anhydride with a strong Lewis acid catalyst. - Increase catalyst concentration: A higher concentration of the Lewis acid (e.g., AlCl₃) may be required to drive the reaction forward. A stoichiometric amount of AlCl₃ is often necessary as it coordinates to the ketone product.[1] - Elevated reaction temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, this should be monitored closely to avoid side reactions. |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is moisture-sensitive and can be deactivated by exposure to atmospheric moisture. | - Use freshly opened or properly stored catalyst. - Dry all glassware and solvents thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient Reaction Time: The reaction may be slow due to the deactivated substrate. | - Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR) to determine the optimal reaction time. | |
| Formation of multiple products/impurities | Side Reactions: At higher temperatures, side reactions such as polysubstitution (less likely with a deactivated ring) or decomposition of starting materials can occur. | - Optimize reaction temperature: Start with a lower temperature and gradually increase it while monitoring the reaction. - Control the stoichiometry of reactants: Use a precise molar ratio of reactants and catalyst. |
| Impure Starting Materials: Impurities in nitrobenzene or the acylating agent can lead to the formation of undesired byproducts. | - Purify starting materials before use. For example, nitrobenzene can be distilled to remove impurities. | |
| Difficult product isolation/purification | Emulsion during workup: The presence of aluminum salts from the catalyst can lead to the formation of stable emulsions during the aqueous workup, making phase separation difficult. | - Quench the reaction mixture with dilute HCl instead of pure water. Heating the mixture gently can also help break up the aluminum salts.[2] - Use a saturated NaCl solution (brine) during extraction to help break emulsions. |
| Co-eluting impurities: The product may have similar polarity to some of the byproducts, making purification by column chromatography challenging. | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - Optimize chromatography conditions: Experiment with different solvent systems and stationary phases for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of nitrobenzene so challenging?
A1: The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[1] This deactivation reduces the nucleophilicity of the aromatic ring, making it less reactive towards the acylium ion electrophile generated in the Friedel-Crafts reaction.[1]
Q2: What are the most suitable catalysts for this reaction?
A2: Strong Lewis acids are typically required for Friedel-Crafts acylation, especially with deactivated substrates. Aluminum chloride (AlCl₃) is a common choice.[1] Other Lewis acids like ferric chloride (FeCl₃) can also be used. It is crucial to use a stoichiometric amount of the catalyst as it complexes with the ketone product.[1]
Q3: Can I use a milder catalyst for this reaction?
A3: For highly deactivated rings like nitrobenzene, milder catalysts are generally not effective. Strong activation of the electrophile is necessary to overcome the deactivation of the ring.
Q4: What are some alternative methods for synthesizing this compound?
A4: While Friedel-Crafts acylation is a direct approach, other multi-step synthetic routes could be considered if this reaction proves unsuccessful. For instance, one could start with a more activated benzene derivative and introduce the nitro group at a later stage, though this would increase the number of synthetic steps.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used for characterization.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the ketone and ester, N-O stretch of the nitro group).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the compound.
Experimental Protocols
A general procedure for a Friedel-Crafts acylation reaction that can be adapted for the synthesis of this compound is provided below. Note: This is a general guideline and may require optimization.
Materials:
-
Nitrobenzene
-
Ethyl 5-chloro-5-oxovalerate (or corresponding anhydride)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: Cool the mixture in an ice bath. Add nitrobenzene to the flask. Slowly add a solution of ethyl 5-chloro-5-oxovalerate in anhydrous dichloromethane from the dropping funnel to the stirred mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat under reflux. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice and then dilute hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.
Visualizations
Below are diagrams illustrating the key aspects of the this compound synthesis.
References
Minimizing side reactions during the synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate
Welcome to the technical support center for the synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and minimizing side reactions during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via Friedel-Crafts acylation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivation of Nitrobenzene: The nitro group is strongly electron-withdrawing, making the aromatic ring less nucleophilic and hindering the electrophilic aromatic substitution.[1][2] 2. Insufficiently Reactive Acylating Agent: The acylium ion may not be forming in sufficient concentration. 3. Moisture in the Reaction: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and will be quenched. | 1. Increase Reaction Temperature: Carefully increase the reaction temperature to provide the necessary activation energy. Monitor for potential side reactions. 2. Use a More Reactive Acylating Agent: Ensure the use of a high-purity acylating agent such as ethyl 5-chloro-5-oxovalerate or glutaric anhydride with a suitable esterification workup. 3. Strict Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Dark Tar-like Substance | 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of starting materials and products. 2. Excess Lewis Acid: Too much catalyst can promote unwanted side reactions. | 1. Optimize Reaction Temperature: Start with a lower temperature and gradually increase it. Use a temperature-controlled reaction setup. 2. Stoichiometric Control of Lewis Acid: Use a precise stoichiometric amount of the Lewis acid. The ketone product can form a complex with the catalyst, so slightly more than one equivalent may be necessary.[3] |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Materials: Due to the low reactivity of nitrobenzene, significant amounts of starting material may remain. 2. Formation of Isomers: Although the nitro group is meta-directing, trace amounts of ortho or para isomers might form under forcing conditions. 3. Side Products from the Acylating Agent: The acylating agent may undergo self-condensation or other side reactions. | 1. Optimize Reaction Stoichiometry: Use a slight excess of the more volatile and easily removable starting material (e.g., nitrobenzene) to drive the reaction to completion. 2. Chromatographic Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired product from isomers and impurities. 3. Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent can improve purity. |
| Hydrolysis of the Ester Group | 1. Aqueous Workup: The ester is susceptible to hydrolysis under acidic or basic conditions during the workup. | 1. Careful Quenching: Quench the reaction by slowly adding the reaction mixture to ice-cold dilute acid, keeping the temperature low. 2. Anhydrous Workup: If possible, devise a workup procedure that avoids the use of water until the final steps. 3. Prompt Extraction: After quenching, immediately extract the product into an organic solvent and wash with a neutral brine solution. |
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of nitrobenzene so challenging?
A1: The nitro group (-NO₂) on the benzene ring is a strong electron-withdrawing group. This significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic attack by the acylium ion.[1][2] This deactivation increases the activation energy of the reaction, often requiring more forcing conditions (e.g., higher temperatures) which can lead to side reactions.
Q2: What is the role of the Lewis acid catalyst, and why is a stoichiometric amount often required?
A2: The Lewis acid, typically aluminum chloride (AlCl₃), is crucial for generating the reactive electrophile, the acylium ion, from the acylating agent (e.g., ethyl 5-chloro-5-oxovalerate).[3] In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least a stoichiometric amount of the Lewis acid is generally needed to ensure the reaction proceeds to completion.[3]
Q3: Can I use glutaric anhydride directly for this synthesis?
A3: Yes, it is possible to use glutaric anhydride as the acylating agent. The reaction with nitrobenzene in the presence of a Lewis acid would form 5-(4-nitrophenyl)-5-oxopentanoic acid. This intermediate would then need to be esterified with ethanol in a separate step to yield the final product, this compound.
Q4: What are some common side products to look out for?
A4: Besides unreacted starting materials, potential side products include:
-
Isomers: While the nitro group is a meta-director, small amounts of ortho- and para-acylated products may form, especially at higher temperatures.
-
Di-acylated products: Although less common than in Friedel-Crafts alkylation due to the deactivating nature of the acyl group, di-acylation is a possibility under harsh conditions.
-
Products of self-condensation of the acylating agent.
-
Hydrolyzed product: 5-(4-nitrophenyl)-5-oxopentanoic acid if the ester group is cleaved during workup.
Q5: What are the best practices for handling the Lewis acid catalyst?
A5: Lewis acids like AlCl₃ are highly hygroscopic and react violently with water. Always handle them in a dry environment, such as a glove box or under an inert atmosphere. Ensure all glassware is thoroughly dried before use. Add the Lewis acid portion-wise to the reaction mixture to control the initial exotherm.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Ethyl 5-chloro-5-oxovalerate
This protocol is a representative procedure based on standard Friedel-Crafts acylation principles adapted for a deactivated substrate.
Materials:
-
Nitrobenzene
-
Ethyl 5-chloro-5-oxovalerate (Ethyl glutaryl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane via a syringe.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl 5-chloro-5-oxovalerate (1 equivalent) in anhydrous dichloromethane.
-
Add the solution of ethyl 5-chloro-5-oxovalerate dropwise to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, add nitrobenzene (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature and subsequently heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Visualizations
Reaction Pathway
References
Technical Support Center: Scaling Up Ethyl 5-(4-nitrophenyl)-5-oxovalerate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 5-(4-nitrophenyl)-5-oxovalerate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: Friedel-Crafts acylation of benzene with ethyl glutaryl chloride to form ethyl 5-oxo-5-phenylpentanoate, followed by nitration.
Step 1: Friedel-Crafts Acylation
Question: What are the likely causes of a low yield in the Friedel-Crafts acylation step?
Answer: Low yields in Friedel-Crafts acylation can stem from several factors, particularly during scale-up:
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is thoroughly dried and reagents are anhydrous. On a larger scale, the surface area to volume ratio decreases, potentially leading to less efficient mixing and catalyst distribution.
-
Carbocation Rearrangements: Although less common with acylations compared to alkylations, impure starting materials or inappropriate reaction temperatures can lead to side reactions.[1][2]
-
Substrate Deactivation: While benzene is the intended substrate, any deactivating groups on substituted starting materials will hinder the reaction.[1][3][4] Friedel-Crafts reactions are known to fail with strongly deactivated systems like nitrobenzene.[1][5]
-
Polyalkylation (less common for acylation): The product of acylation is a deactivated ketone, which generally prevents further reactions.[5][6] However, if the starting material is highly activated, this could be a minor issue.
Question: How can I minimize the formation of side products during acylation?
Answer: Minimizing side products is crucial for a clean reaction and straightforward purification:
-
Temperature Control: Maintain the recommended reaction temperature. Excursions can lead to undesired side reactions. For many Friedel-Crafts acylations, low temperatures are initially required during catalyst addition.
-
Order of Addition: Typically, the acyl chloride and Lewis acid are allowed to form a complex before the aromatic substrate is added slowly. This can help prevent side reactions.
-
Purity of Reagents: Use high-purity starting materials. Impurities can interfere with the catalyst and lead to the formation of undesired products.
Step 2: Nitration
Question: My nitration reaction is producing significant amounts of di- and tri-nitrated byproducts. How can I improve the selectivity for mono-nitration?
Answer: Controlling the extent of nitration is a common challenge during scale-up:
-
Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low and consistent temperature (e.g., 0-10 °C) is critical to prevent over-nitration. On a larger scale, efficient heat dissipation is essential.
-
Rate of Nitrating Agent Addition: The nitrating mixture (a combination of nitric acid and sulfuric acid) should be added slowly and controllably to the substrate solution. This prevents localized areas of high concentration and temperature, which favor multiple nitrations.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Once the desired mono-nitrated product is maximized, quench the reaction to prevent further nitration.
Question: The work-up of my nitration reaction is proving difficult, with emulsions forming. What can I do?
Answer: Emulsion formation during the aqueous work-up of nitration reactions is a common issue, especially at a larger scale:
-
Careful Quenching: Quench the reaction mixture by slowly adding it to a large volume of ice-cold water with vigorous stirring. This helps to dissipate heat and dilute the acid concentration.
-
Brine Wash: After the initial quench and separation, washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions.
-
Solvent Choice: Ensure the organic solvent used for extraction has a significantly different density from water.
Frequently Asked Questions (FAQs)
Question: What is a common synthetic route for this compound?
Answer: A common and practical approach for the synthesis of this compound is a two-step process. The first step is the Friedel-Crafts acylation of benzene with ethyl glutaryl chloride using a Lewis acid catalyst like aluminum chloride to produce ethyl 5-oxo-5-phenylpentanoate. The second step involves the nitration of the aromatic ring of the intermediate product using a mixture of nitric acid and sulfuric acid to yield the final product.
Question: Why is direct Friedel-Crafts acylation of nitrobenzene not a viable route?
Answer: The nitro group (-NO₂) is a very strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1][3][4][5] The reaction simply fails to proceed under standard Friedel-Crafts conditions.[1]
Question: What are the key safety precautions to consider when scaling up this synthesis?
Answer:
-
Friedel-Crafts Acylation: Aluminum chloride reacts violently with water. All equipment must be dry, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Hydrogen chloride gas is evolved during the reaction, which requires proper scrubbing.
-
Nitration: The nitrating mixture is highly corrosive and a strong oxidizing agent. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield, is essential.
Question: What analytical techniques are recommended for monitoring the progress of the reactions?
Answer:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress and can be used to determine the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the intermediate and final products.
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions for Friedel-Crafts Acylation (Lab Scale)
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| Benzene | - | 78.11 | (Solvent) |
| Ethyl Glutaryl Chloride | 1.0 | 178.62 | (User Defined) |
| Aluminum Chloride (AlCl₃) | 1.1 | 133.34 | (User Defined) |
| Condition | Value | ||
| Temperature | 0 °C to room temp. | ||
| Reaction Time | 2-4 hours | ||
| Expected Yield | 70-85% |
Table 2: Reagent Quantities and Reaction Conditions for Nitration (Lab Scale)
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| Ethyl 5-oxo-5-phenylpentanoate | 1.0 | 220.26 | (User Defined) |
| Sulfuric Acid (H₂SO₄) | - | 98.08 | (Solvent/Catalyst) |
| Nitric Acid (HNO₃) | 1.1 | 63.01 | (User Defined) |
| Condition | Value | ||
| Temperature | 0-10 °C | ||
| Reaction Time | 1-2 hours | ||
| Expected Yield | 80-90% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-oxo-5-phenylpentanoate (Friedel-Crafts Acylation)
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas).
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 eq) and dry dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add ethyl glutaryl chloride (1.0 eq) dropwise to the suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Benzene Addition: Add benzene (1.0 eq) dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound (Nitration)
-
Preparation: Set up a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Substrate Solution: Dissolve ethyl 5-oxo-5-phenylpentanoate (1.0 eq) in concentrated sulfuric acid and cool the mixture to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping it cool.
-
Addition: Add the nitrating mixture dropwise to the solution of the starting material, maintaining the internal temperature between 0 and 10 °C.
-
Reaction: Stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Slowly pour the reaction mixture into a large volume of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the Friedel-Crafts acylation step.
Caption: Troubleshooting decision tree for the nitration step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 5. youtube.com [youtube.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Effective methods for removing impurities from Ethyl 5-(4-nitrophenyl)-5-oxovalerate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing impurities from Ethyl 5-(4-nitrophenyl)-5-oxovalerate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction. Potential impurities can include:
-
Unreacted Starting Materials: Nitrobenzene and ethyl glutaryl chloride or glutaric anhydride.
-
Polysubstituted Byproducts: Di-acylated nitrobenzene derivatives, although less common due to the deactivating nature of the nitro group.[1][2][3][4]
-
Positional Isomers: Acylation at the ortho or meta position to the nitro group, though para-substitution is generally favored.
-
Hydrolyzed Reagents: Glutaric acid from the hydrolysis of the acylating agent.
-
Residual Catalyst: Lewis acids such as aluminum chloride (AlCl₃) used in the Friedel-Crafts reaction.[3]
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Distillation is generally not suitable for this compound due to its high molecular weight and potential for decomposition at elevated temperatures.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected during column chromatography or the effectiveness of a recrystallization step. A suitable TLC solvent system will show good separation between the desired product and any impurities.
Troubleshooting Guides
Recrystallization
Problem: Oiling out instead of crystallization.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a pure crystal can also induce crystallization. |
| Insoluble impurities are present. | Perform a hot filtration to remove any undissolved material before allowing the solution to cool. |
Problem: Poor recovery of the purified product.
| Possible Cause | Solution |
| The compound is too soluble in the cold recrystallization solvent. | Choose a solvent in which the compound has lower solubility at low temperatures. Placing the flask in an ice bath can further decrease solubility and improve yield. |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing during filtration. |
Column Chromatography
Problem: Poor separation of the product from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system (eluent). | Optimize the solvent system using TLC. A good Rf value for the product is typically between 0.2 and 0.4. Adjust the polarity of the eluent to achieve better separation.[5] |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or channels. |
Problem: The compound is not eluting from the column.
| Possible Cause | Solution | | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. | | The compound is strongly adsorbed to the silica gel. | If the compound is acidic or basic, adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can help. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold.[6] Potential solvents for aromatic nitro compounds include ethanol, methanol, ethyl acetate, and toluene.[7][8]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point for aromatic ketones is a mixture of hexane and ethyl acetate.[9][10] Adjust the ratio to achieve an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed uniformly without any cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Potential Recrystallization Solvents
| Solvent | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol | High | Moderate | Good for moderately polar compounds. |
| Methanol | High | Moderate | Similar to ethanol, but more polar. |
| Ethyl Acetate | High | Low | A versatile solvent for a range of polarities. |
| Toluene | High | Low | Good for less polar compounds. |
| Hexane/Ethyl Acetate | Variable | Variable | The ratio can be adjusted to optimize solubility. |
Table 2: Suggested TLC and Column Chromatography Solvent Systems
| Polarity | Solvent System (Hexane:Ethyl Acetate) | Expected Rf Range |
| Low | 9:1 | 0.1 - 0.3 |
| Medium | 4:1 to 7:3 | 0.3 - 0.6 |
| High | 1:1 | 0.6 - 0.8 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mst.edu [web.mst.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. TLC-Thin Layer Chromatography - operachem [operachem.com]
Addressing stability issues of Ethyl 5-(4-nitrophenyl)-5-oxovalerate under various conditions
Welcome to the technical support center for Ethyl 5-(4-nitrophenyl)-5-oxovalerate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: this compound contains three main functional groups that can influence its stability: an ethyl ester , an aromatic ketone , and a nitroaromatic moiety. Each of these groups can degrade under specific conditions.
Q2: How stable is the ethyl ester group to hydrolysis?
A2: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by both acids and bases, yielding ethanol and the corresponding carboxylic acid.[1][2][3][4] The rate of hydrolysis is generally slow in neutral water but is significantly accelerated in the presence of strong acids or bases, particularly with heating.[4]
Q3: What is the potential impact of light exposure on the stability of this compound?
A3: The nitroaromatic and aromatic ketone functionalities make the compound potentially susceptible to photodegradation.[5][6] Exposure to UV or even strong visible light may lead to the formation of degradation products. It is recommended to handle and store the compound in amber vials or otherwise protected from light.
Q4: Is this compound sensitive to temperature?
A4: Yes, elevated temperatures can promote the degradation of the compound. Nitroaromatic compounds can undergo thermal decomposition.[7][8][9] It is advisable to store the compound at recommended temperatures (typically refrigerated) and avoid prolonged exposure to high temperatures during experiments unless the protocol specifies otherwise.
Q5: How might oxidizing or reducing agents affect the stability of this molecule?
A5: The nitro group is susceptible to reduction by various agents, which can convert it to nitroso, hydroxylamino, or amino functionalities.[10][11][12] While the nitroaromatic system is generally resistant to oxidation, the rest of the molecule could be affected by strong oxidizing agents.[13] The ketone group may also be susceptible to certain redox reactions.
Troubleshooting Guides
Issue 1: Inconsistent analytical results or appearance of unknown peaks in chromatography.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the ethyl ester | Analyze the pH of your sample and solutions. If outside the neutral range, consider buffering the system. Prepare fresh solutions and analyze them promptly. |
| Photodegradation | Protect samples from light at all stages of the experiment, including storage and handling. Use amber glassware or cover vessels with aluminum foil. |
| Thermal Degradation | Ensure that the sample is not exposed to excessive heat. If heating is necessary, perform control experiments to assess thermal stability over the required timeframe. |
| Reaction with solvents or excipients | Verify the compatibility of the compound with all components of your formulation or analytical mobile phase. Run control samples of the compound in the solvent system alone. |
Issue 2: Change in the physical appearance of the solid compound (e.g., color change).
| Possible Cause | Troubleshooting Step |
| Photodegradation | As above, ensure the compound is stored in a light-protected container. A color change from off-white/pale yellow to a darker yellow or brown can indicate photolytic decomposition. |
| Presence of impurities | Re-purify the compound if necessary and re-analyze to confirm purity. |
Quantitative Data on Stability
The following tables provide illustrative data on the potential degradation of this compound under various stress conditions. This data is based on typical degradation patterns for compounds with similar functional groups.
Table 1: Illustrative pH-Dependent Hydrolysis
| pH | Temperature (°C) | Time (hours) | Estimated Degradation (%) |
| 2 | 40 | 24 | < 5% |
| 7 | 40 | 24 | < 1% |
| 10 | 40 | 24 | 10 - 20% |
Table 2: Illustrative Photostability
| Light Source | Intensity | Time (hours) | Estimated Degradation (%) |
| UV Lamp (254 nm) | - | 8 | 15 - 25% |
| Daylight (simulated) | 1.2 million lux hours | - | 5 - 15% |
Table 3: Illustrative Thermal Stability
| Temperature (°C) | Time (hours) | Estimated Degradation (%) | | :--- | :--- | :--- | :--- | | 40 | 72 | < 2% | | 60 | 72 | 5 - 10% | | 80 | 72 | > 20% |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of approximately 1 mg/mL.
-
Incubation: Incubate all solutions at 60°C for 24 hours.
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Photostability
-
Sample Preparation: Prepare a solution of the compound at approximately 1 mg/mL in a suitable solvent. Also, place a thin layer of the solid compound in a shallow dish.
-
Light Exposure: Expose the solution and solid samples to a light source that provides both UV and visible light (e.g., a xenon lamp). The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.
-
Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light and keep them alongside the exposed samples.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. ias.ac.in [ias.ac.in]
- 2. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Minsky DTIC [dtic.minsky.ai]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Techniques to increase the final purity of Ethyl 5-(4-nitrophenyl)-5-oxovalerate
Technical Support Center: Ethyl 5-(4-nitrophenyl)-5-oxovalerate Purification
This guide provides researchers, scientists, and drug development professionals with detailed techniques to increase the final purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The synthesis, likely a Friedel-Crafts acylation, can introduce several impurities.[1][2] These typically include unreacted starting materials (e.g., nitrobenzene), regioisomers (ortho- and meta-acylated products), di-acylated products, and residual acid catalyst (e.g., AlCl₃). The presence of a strongly deactivating nitro group on the aromatic ring can lead to incomplete reactions.[1][3][4][5]
Q2: My crude product is an oil, but I expect a solid. What should I do?
A2: An oily product often indicates the presence of residual solvent or low-melting impurities. Try drying the product under high vacuum for an extended period. If it remains an oil, the impurities are likely significant, and purification by column chromatography is the recommended next step before attempting recrystallization.
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, which is a moderately polar compound, solvents like ethanol, isopropanol, or mixed solvent systems such as ethyl acetate/hexane or toluene/hexane are good starting points. Test small batches to find the optimal solvent or solvent pair.[6]
Q4: Can I use distillation to purify my product?
A4: While distillation is a powerful purification technique for liquids, it is generally not suitable for this compound.[6] this compound has a high boiling point and is likely to decompose at the temperatures required for atmospheric distillation. Vacuum distillation could be an option, but it carries a significant risk of thermal degradation.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Workup | - Incomplete reaction. - Inefficient removal of acid catalyst. - Presence of regioisomers. | - Optimize reaction conditions (time, temperature). - Perform additional aqueous washes (e.g., with saturated NaHCO₃ solution) to neutralize and remove all acid. - Proceed with column chromatography for isomer separation. |
| Product Fails to Crystallize | - Solution is supersaturated. - Presence of oily impurities inhibiting crystal lattice formation. - Incorrect solvent choice. | - Scratch the inside of the flask with a glass rod at the solvent line. - Add a seed crystal of pure product. - Purify the crude material via column chromatography first. - Re-evaluate the recrystallization solvent. |
| Colored Impurities in Final Product | - Residual starting materials or by-products. - Thermal degradation during the reaction. | - Add a small amount of activated charcoal to the hot solution during recrystallization (use sparingly as it can adsorb the product). - Ensure the reaction temperature did not exceed recommended limits. - Column chromatography is highly effective at removing colored impurities.[7][8] |
| Low Yield After Purification | - Product loss during transfers. - Using too much solvent during recrystallization. - Product is partially soluble in the recrystallization solvent even at low temperatures. | - Minimize the number of transfers. - Use the minimum amount of hot solvent required to fully dissolve the product. - After crystallization, cool the flask in an ice bath to maximize crystal formation before filtering. |
| Emulsion During Aqueous Wash | - Formation of finely dispersed particles between the organic and aqueous layers. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.[9] - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of Celite. |
Quantitative Data Summary
The following table summarizes the expected purity and yield from different purification techniques. Values are typical and may vary based on the initial purity of the crude material.
| Purification Technique | Typical Starting Purity (Crude) | Expected Final Purity | Typical Yield | Notes |
| Aqueous Workup Only | 50-70% | 60-80% | >95% | Removes acids and water-soluble impurities. |
| Recrystallization | 70-85% | 95-98% | 60-85% | Good for removing minor impurities if a suitable solvent is found. |
| Column Chromatography | 50-80% | >99% | 70-90% | Highly effective for separating isomers and removing stubborn impurities.[7][10][11] |
| Combined Chromatography & Recrystallization | 50-80% | >99.5% | 50-75% | The most rigorous method for achieving the highest purity. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is highly effective for separating the desired para-isomer from other impurities.[7][8]
-
Prepare the Stationary Phase :
-
Select a glass column appropriate for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[11]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and add a thin layer of sand on top for protection.[8]
-
-
Load the Sample :
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elute the Column :
-
Begin eluting with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.
-
Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to move the compounds down the column.[7] The less polar impurities will elute first, followed by the desired product.
-
-
Collect and Analyze Fractions :
Protocol 2: Purification by Recrystallization
This is an effective technique if the crude product is at least 70-85% pure.[6]
-
Solvent Selection :
-
Place a small amount of the crude product in a test tube. Add a small volume of a test solvent (e.g., ethanol).
-
If it dissolves at room temperature, the solvent is unsuitable.
-
If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Dissolution :
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional) :
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used) :
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
-
Crystallization :
-
Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
-
Isolation and Drying :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for selecting a purification strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. quora.com [quora.com]
- 6. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
Difficulties in the structural characterization of Ethyl 5-(4-nitrophenyl)-5-oxovalerate
Welcome to the technical support center for the structural characterization of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts in the 1H NMR spectrum of this compound?
A1: Based on the structure, the following proton signals are anticipated. Overlapping signals, particularly in the aliphatic region, may occur.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H-a (aromatic) | 8.2 - 8.4 | Doublet | 2H |
| H-b (aromatic) | 7.9 - 8.1 | Doublet | 2H |
| H-c (-CH2-) | 3.0 - 3.2 | Triplet | 2H |
| H-d (-CH2-) | 2.3 - 2.5 | Triplet | 2H |
| H-e (-CH2-) | 1.8 - 2.0 | Quintet | 2H |
| H-f (-OCH2CH3) | 4.0 - 4.2 | Quartet | 2H |
| H-g (-OCH2CH3) | 1.1 - 1.3 | Triplet | 3H |
Q2: What are the expected chemical shifts in the 13C NMR spectrum?
A2: The anticipated carbon signals are outlined below. The presence of the electron-withdrawing nitro group will significantly influence the chemical shifts of the aromatic carbons.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl (keto) | 195 - 200 |
| Carbonyl (ester) | 170 - 175 |
| Aromatic C-NO2 | 150 - 155 |
| Aromatic C-CO | 140 - 145 |
| Aromatic CH | 128 - 132 |
| Aromatic CH | 122 - 125 |
| -OCH2CH3 | 60 - 62 |
| -CH2- (adjacent to keto) | 35 - 40 |
| -CH2- (adjacent to ester) | 30 - 35 |
| -CH2- (central) | 20 - 25 |
| -OCH2CH3 | 13 - 15 |
Q3: What are the expected major fragmentation patterns in the mass spectrum of this compound?
A3: In electron ionization mass spectrometry (EI-MS), several characteristic fragmentation pathways can be expected for this molecule. The presence of the nitroaromatic group often leads to specific losses.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 265 | Molecular Ion [M]+ |
| 220 | Loss of ethoxy group (-OCH2CH3) |
| 192 | Loss of ethyl ester group (-COOCH2CH3) |
| 150 | [C6H4NO2CO]+ |
| 120 | [C6H4NO]+ |
| 104 | [C6H4CO]+ |
| 76 | [C6H4]+ |
Q4: What are the characteristic IR absorption bands for this molecule?
A4: The infrared spectrum will show characteristic absorptions for the ketone, ester, and nitro functional groups.
| Functional Group | Expected Absorption Range (cm-1) |
| C=O (Aromatic Ketone) | 1680 - 1700 |
| C=O (Ester) | 1730 - 1750 |
| N-O (asymmetric stretch) | 1510 - 1550 |
| N-O (symmetric stretch) | 1340 - 1360 |
| C-O (Ester) | 1200 - 1300 |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 3000 |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the structural characterization of this compound.
NMR Spectroscopy
Problem: Poor resolution or overlapping signals in the 1H NMR spectrum.
-
Possible Cause: The flexible alkyl chain can lead to conformational isomers that are in slow exchange on the NMR timescale, resulting in broadened peaks. Sample concentration may also be a factor.
-
Troubleshooting Steps:
-
Optimize Sample Concentration: Run the experiment with a more dilute sample to minimize intermolecular interactions.
-
Vary the Temperature: Acquire spectra at different temperatures (e.g., 40°C, 60°C) to see if coalescence of broadened peaks occurs, which would indicate conformational exchange.
-
Use a Different Solvent: Solvents with different polarities or aromatic solvents (e.g., benzene-d6, toluene-d8) can induce different chemical shifts and may resolve overlapping signals.
-
Problem: Ambiguous assignment of aromatic protons.
-
Possible Cause: The electron-withdrawing effects of the nitro and keto groups can lead to complex splitting patterns.
-
Troubleshooting Steps:
-
2D NMR Spectroscopy: Perform a 1H-1H COSY experiment to establish correlations between adjacent protons. An HMBC experiment will show long-range correlations to the carbonyl carbons, aiding in the definitive assignment of the aromatic protons relative to the keto group.
-
Caption: NMR troubleshooting workflow for poor signal resolution.
Mass Spectrometry
Problem: Weak or absent molecular ion peak.
-
Possible Cause: The nitroaromatic group can make the molecule susceptible to fragmentation upon ionization.
-
Troubleshooting Steps:
-
Use Soft Ionization Techniques: Employ techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). These methods impart less energy to the molecule, increasing the likelihood of observing the molecular ion.
-
Optimize Source Conditions: For ESI, adjust the cone voltage and desolvation temperature to find a balance that provides sufficient ionization without inducing excessive fragmentation.
-
Caption: Troubleshooting workflow for mass spectrometry analysis.
X-ray Crystallography
Problem: Difficulty in obtaining single crystals suitable for diffraction.
-
Possible Cause: The flexible ethyl valerate chain can introduce conformational disorder, hindering the formation of a well-ordered crystal lattice. The presence of multiple functional groups can also lead to complex intermolecular interactions.
-
Troubleshooting Steps:
-
Screen a Wide Range of Solvents: Use a variety of solvents with different polarities and boiling points for crystallization experiments (e.g., slow evaporation, vapor diffusion, cooling).
-
Co-crystallization: Attempt to co-crystallize the compound with other molecules that can form stable hydrogen bonds or other non-covalent interactions, which may help to order the flexible chain.
-
Consider Polymorphism: Be aware that the compound may exhibit polymorphism, meaning it can crystallize in different forms with different properties. If initial attempts fail, varying the crystallization conditions (temperature, rate of cooling, solvent) may yield a different, more suitable polymorph.
-
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as acetonitrile or methanol. Dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Use a lock mass for internal calibration to ensure high mass accuracy.
-
Data Analysis: Process the data to determine the accurate mass of the molecular ion and major fragment ions. Use the accurate mass to calculate the elemental composition.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane). Allow the solvent to evaporate slowly at room temperature in a loosely capped vial. Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.
-
Crystal Selection and Mounting: Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant if necessary.
-
Data Collection: Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion. Collect a series of diffraction images by rotating the crystal through a range of angles.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data until a satisfactory model is achieved.
Caption: A general workflow for the structural characterization of an organic compound.
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate Purity by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative purity determination of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.
Introduction to Purity Analysis
This compound is a keto ester of significant interest in organic synthesis and pharmaceutical development. The purity of this compound is critical for ensuring the safety, efficacy, and quality of downstream products. Accurate and reliable analytical methods are therefore essential for its quantitative analysis. While several techniques can be employed for purity assessment, HPLC is a widely adopted method due to its versatility and sensitivity for non-volatile and thermally labile compounds.[1][2]
Comparison of Analytical Techniques: HPLC vs. Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common chromatographic techniques used for separating and analyzing chemical compounds.[1] The choice between HPLC and GC is primarily determined by the volatility and thermal stability of the analyte.[3][4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile, thermally unstable, and high molecular weight compounds.[1][2] | Best suited for volatile and thermally stable compounds.[1][3] |
| Sample State | The sample is dissolved in a suitable solvent. | The sample must be vaporized without decomposition. |
| Temperature | Typically performed at ambient or slightly elevated temperatures (20-40°C).[1] | Requires high temperatures (150-300°C) to volatilize the sample.[1] |
| Instrumentation | Consists of a high-pressure pump, injector, column, detector, and data acquisition system. | Consists of a gas supply, injector, column in an oven, detector, and data acquisition system. |
| Analysis Time | Run times are generally between 10 and 60 minutes.[1][4] | Typically faster than HPLC, with run times from a few seconds to minutes.[1][3] |
| Cost | Generally more expensive to purchase and operate due to the cost of solvents and high-pressure components.[1][3][4] | Often more cost-effective as it uses gases which are cheaper than HPLC solvents.[4] |
For this compound, which is a relatively non-volatile and thermally sensitive compound, HPLC is the more suitable technique for purity analysis. The high temperatures required for GC could potentially lead to degradation of the analyte.
Quantitative Analysis by HPLC: A Proposed Method
Experimental Protocol: RP-HPLC Method for Purity Determination
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[8]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and water (or a suitable buffer like phosphate buffer) is recommended to ensure good separation of the main peak from any impurities.
-
Column Temperature: 30°C.
-
Detection Wavelength: The chromophore in this compound (the nitrophenyl group) should allow for UV detection. A wavelength of around 290 nm is a good starting point for method development.[5]
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a known amount of high-purity this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a concentration similar to the primary standard solution.
4. Method Validation: The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[9][11] The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Expected Performance of the HPLC Method
The following table summarizes the expected performance characteristics of a validated HPLC method for the quantitative analysis of this compound purity.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
Visualizing the Process
To better understand the experimental workflow and the comparison between the analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical comparison of HPLC and GC for the analyte.
Conclusion
For the quantitative analysis of this compound purity, a reversed-phase HPLC method is highly recommended over GC due to the compound's non-volatile and thermally sensitive nature. A well-developed and validated RP-HPLC method can provide accurate, precise, and reliable results, which are crucial for quality control in research and pharmaceutical development. The proposed experimental protocol and validation parameters in this guide serve as a strong foundation for establishing a robust analytical method for this compound.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 5. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. jocpr.com [jocpr.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Comparative Biological Evaluation of Ethyl 5-(4-nitrophenyl)-5-oxovalerate and Its Analogs: A Guide for Researchers
In the landscape of drug discovery and development, the systematic evaluation of structurally related compounds is paramount to understanding their therapeutic potential and mechanism of action. This guide provides a comparative biological evaluation of Ethyl 5-(4-nitrophenyl)-5-oxovalerate and its analogs, focusing on their cytotoxic and enzyme inhibitory activities. The information presented herein is synthesized from various studies on structurally related nitrophenyl and keto ester derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development.
Data Presentation: Cytotoxicity of Analogs
The cytotoxic potential of various nitrophenyl and keto ester analogs has been evaluated across different cancer cell lines. While a direct comparative study on a unified set of this compound analogs is not available in the public domain, the following table summarizes the cytotoxic activities of structurally related compounds, providing insights into potential structure-activity relationships. It is important to note that these compounds were evaluated in different studies, and direct comparison of absolute values should be approached with caution.
| Compound | Cell Line | Assay | Activity (GI50/IC50 µM) | Reference |
| N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b) | MCF-7 | SRB | <0.1 | [1] |
| N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b) | MDA-MB-231 | SRB | 45.8 | [1] |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | NCI-60 Panel (Mean) | SRB | 1.57 | [2] |
| Hispolon Analog (VA-4) | PC-3 (Prostate) | MTT | 8.9 ± 6.2 | [3] |
| Hispolon Analog (VA-4) | HCT-116 (Colon) | MTT | 4.7 ± 2.6 | [3] |
| Hispolon Analog (VA-4) | MCF-7 (Breast) | MTT | 10.6 ± 4.0 | [3] |
Note: GI50 is the concentration for 50% growth inhibition. IC50 is the concentration for 50% inhibition of a particular activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of these compounds.
1. Cytotoxicity Assays
-
MTT Assay: This colorimetric assay assesses cell metabolic activity.
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
-
Sulforhodamine B (SRB) Assay: This assay is based on the measurement of cellular protein content.
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with the test compounds for a specified period (e.g., 48 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB solution.
-
Wash with acetic acid to remove unbound dye.
-
Solubilize the bound dye with a Tris base solution.
-
Measure the absorbance at approximately 510 nm.
-
Determine the GI50 value from the dose-response curve.[1]
-
2. Enzyme Inhibition Assay (General Protocol)
Enzyme inhibition studies are critical to elucidate the mechanism of action of a compound. A general protocol for a colorimetric enzyme assay is as follows:
-
Prepare a reaction mixture containing the buffer, enzyme, and varying concentrations of the inhibitor (test compound).
-
Pre-incubate the mixture for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance of the product over time using a spectrophotometer.
-
Determine the initial reaction velocities at each inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Mandatory Visualizations
Signaling Pathway
A plausible mechanism of action for cytotoxic nitrophenyl derivatives involves the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptotic pathway that could be activated by these compounds.
Caption: Simplified intrinsic apoptosis pathway potentially activated by the compounds.
Experimental Workflow
The following diagram outlines a general workflow for the biological evaluation of novel chemical compounds.
Caption: General workflow for the biological evaluation of candidate compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Nitroaromatic Compounds: Contextualizing Ethyl 5-(4-nitrophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of nitroaromatic compounds, with a specific focus on contextualizing the potential activities of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. While direct experimental data for this compound is not extensively available in publicly accessible literature, this document extrapolates its likely biological profile based on the well-documented activities of structurally related nitroaromatic compounds. We will explore the common mechanisms of action, present available quantitative data for representative compounds, and provide detailed experimental protocols for key assays in this field.
Introduction to Nitroaromatic Compounds
Nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. This functional group confers unique electronic properties, making these compounds susceptible to enzymatic reduction within biological systems. This bioactivation is central to their diverse pharmacological effects, which include antimicrobial, anticancer, and antiparasitic activities. However, this same mechanism can also lead to toxicity, a critical consideration in drug development.
The biological activity of nitroaromatic compounds is largely dependent on the reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives, and ultimately the corresponding amine. This process is often catalyzed by nitroreductase enzymes present in both prokaryotic and eukaryotic cells, particularly under hypoxic (low oxygen) conditions. These reactive intermediates can induce cellular damage through various mechanisms, including DNA adduction, protein modification, and the generation of reactive oxygen species (ROS).
Comparative Biological Activities
While specific data for this compound is limited, we can infer its potential activity by examining related nitroaromatic compounds. The core structure, a nitrophenyl group attached to a keto-ester chain, suggests potential for evaluation in antimicrobial and anticancer assays.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action typically involves the reduction of the nitro group by bacterial nitroreductases to generate cytotoxic species. This leads to DNA damage and inhibition of essential cellular processes.
Table 1: Comparative Antimicrobial Activity of Representative Nitroaromatic Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Metronidazole | H. pylori | 8 | - | - |
| Nitrofurantoin | E. coli | 32 | Ciprofloxacin | 0.015 |
| Chloramphenicol | S. aureus | 2.5 | Vancomycin | 1 |
| Hypothetical this compound | Gram-positive/negative bacteria | Data not available | - | - |
Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific strain and experimental conditions.
Anticancer Activity
The hypoxic environment of solid tumors makes them particularly susceptible to drugs activated by nitroreductases. Nitroaromatic compounds are therefore of significant interest as potential anticancer agents. Their selective activation in low-oxygen conditions can lead to targeted tumor cell killing with potentially lower toxicity to healthy tissues.
Table 2: Comparative Cytotoxicity of Representative Nitroaromatic Compounds against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Nifurtimox | Neuroblastoma (SK-N-AS) | 15 | Doxorubicin | 0.1 |
| Benznidazole | Breast Cancer (MCF-7) | >100 | Cisplatin | 5 |
| Tirapazamine | Colon Cancer (HCT116) | 0.2 (under hypoxia) | - | - |
| Hypothetical this compound | Various cancer cell lines | Data not available | - | - |
Note: IC50 (half maximal inhibitory concentration) values can vary significantly based on the cell line, exposure time, and oxygen levels.
Signaling Pathways and Mechanisms of Action
The biological activity of nitroaromatic compounds is intrinsically linked to their metabolic activation. The following diagram illustrates the general pathway for the reductive activation of a generic nitroaromatic compound.
Caption: Reductive activation of nitroaromatic compounds.
This pathway highlights the central role of nitroreductase enzymes in converting the relatively inert nitro group into highly reactive species that mediate the compound's biological effects.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate the biological activity of nitroaromatic compounds.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.
A Comprehensive Guide to the Full Validation of an Analytical Method for Quantifying Ethyl 5-(4-nitrophenyl)-5-oxovalerate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of analytical methods for the quantification of Ethyl 5-(4-nitrophenyl)-5-oxovalerate, a keto ester of significant interest. The focus is on a full validation of a proposed High-Performance Liquid Chromatography (HPLC) method, with comparisons to alternative techniques, supported by hypothetical experimental data that meets stringent regulatory guidelines.
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] It is a critical requirement by regulatory bodies such as the Food and Drug Administration (FDA) and is outlined in the International Council for Harmonisation (ICH) guidelines to ensure the reliability and consistency of analytical data.[1][3][4][5][6][7] Key validation parameters include specificity, linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][8]
This guide will focus on a proposed HPLC method for the quantification of this compound and compare it with UV-Vis Spectrophotometry and Gas Chromatography (GC).
Comparison of Analytical Methods
The choice of an analytical method depends on the properties of the analyte, the sample matrix, and the intended purpose of the analysis.
| Method | Principle | Advantages for this compound | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the distribution of the analyte between a stationary phase and a mobile phase. | High specificity and selectivity for complex mixtures.[9] Good sensitivity and accuracy.[9] Applicable for non-volatile and thermally labile compounds. | Higher cost of instrumentation and consumables. Requires skilled operators. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte. | Simple, rapid, and cost-effective.[10] Good for routine analysis of simple samples. | Lower specificity; susceptible to interference from other chromophoric compounds in the sample matrix.[11] Generally lower sensitivity compared to HPLC. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | High resolution and sensitivity for volatile compounds.[12] | This compound may have limited volatility, potentially requiring derivatization, which adds complexity to the sample preparation.[13][14] |
Based on this comparison, HPLC is the recommended method for a full and robust validation due to its superior specificity and accuracy, which are crucial for pharmaceutical analysis.
Full Validation of a Proposed HPLC Method
The following sections detail the validation of a hypothetical reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
Experimental Protocol: Proposed HPLC Method
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 274 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Internal Standard: A structurally similar, stable compound not present in the sample matrix (e.g., Ethyl 5-(4-chlorophenyl)-5-oxovalerate).
Data Presentation: Summary of Validation Parameters
The following tables summarize the hypothetical results of the HPLC method validation, based on ICH Q2(R2) guidelines.[3][4][5][7]
Table 1: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Specificity and Selectivity
| Condition | Observation | Result |
| Blank (Mobile Phase) | No interfering peaks at the retention time of the analyte. | Pass |
| Placebo | No interfering peaks at the retention time of the analyte. | Pass |
| Forced Degradation (Acid, Base, Peroxide, Heat, Light) | Analyte peak is spectrally pure and well-resolved from degradation product peaks. | Pass |
Table 3: Linearity and Range
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the target concentration | 10 µg/mL - 150 µg/mL |
| Y-intercept | Close to zero | 0.0012 |
Table 4: Accuracy (Recovery)
| Concentration Level | % Recovery (Mean ± SD, n=3) | Acceptance Criteria |
| 80% | 99.5 ± 0.4% | 98.0% - 102.0% |
| 100% | 100.2 ± 0.3% | 98.0% - 102.0% |
| 120% | 101.1 ± 0.5% | 98.0% - 102.0% |
Table 5: Precision
| Precision Type | Level | % RSD (n=6) | Acceptance Criteria |
| Repeatability (Intra-day) | 100% | 0.8% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 100% | 1.2% | ≤ 2.0% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Hypothetical Result |
| LOD | Based on Signal-to-Noise ratio (3:1) | 0.1 µg/mL |
| LOQ | Based on Signal-to-Noise ratio (10:1) | 0.3 µg/mL |
Table 7: Robustness
| Parameter Variation | Effect on Results | Result |
| Flow Rate (± 0.1 mL/min) | No significant change in peak area or retention time. | Pass |
| Mobile Phase Composition (± 2%) | No significant change in resolution. | Pass |
| Column Temperature (± 2°C) | Slight shift in retention time, but results remain within specifications. | Pass |
Alternative Analytical Methods: Experimental Protocols
UV-Vis Spectrophotometry
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., Methanol or Acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (e.g., 274 nm).
-
Procedure: Prepare a series of standard solutions of known concentrations. Measure the absorbance of the standards and the sample solution at the λmax. Create a calibration curve to determine the concentration of the analyte in the sample.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
-
Instrumentation: Gas Chromatograph with an FID detector.
-
Column: A capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Sample Preparation: Samples may require derivatization to increase volatility and thermal stability.
Visualizations
Analytical Method Validation Workflow
Caption: Workflow for the validation of an analytical method.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical metabolic pathway involving the analyte.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. propharmagroup.com [propharmagroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Journal articles: 'UV –Spectrophotometric methods' – Grafiati [grafiati.com]
- 11. UV-Spectrophotometric Methods for Determination of Citicoline sodium and Piracetam in Pharmaceutical Formulation | Semantic Scholar [semanticscholar.org]
- 12. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 14. research.vu.nl [research.vu.nl]
Spectroscopic and Crystallographic Validation of Ethyl 5-(4-nitrophenyl)-5-oxovalerate: A Comparative Guide
A comprehensive analysis of the structural validation of Ethyl 5-(4-nitrophenyl)-5-oxovalerate is presented in this guide. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this report focuses on a comparative analysis with structurally related molecules. The methodologies and expected outcomes for spectroscopic and crystallographic analyses are detailed to provide a framework for the empirical validation of the target molecule's structure.
Comparison of Spectroscopic Data
To provide a reference for the validation of this compound, spectroscopic data from structurally similar compounds are summarized below. These compounds share key functional groups, such as the ethyl ester, the keto group, and the nitrophenyl moiety, which allows for a reasonable estimation of the expected spectral features of the target molecule.
| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H)[1] | 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4[1] | 3435, 2986, 1746, 1635[1] | 305 (M+)[1] |
| 4-methyl-2-(4-nitrophenyl)-4,5-dihydrooxazole | 8.21 (d, J = 8.8 Hz, Ar, 2H), 8.10 (d, J = 8.1 Hz, Ar, 2H), 4.53 (t, J = 8.1 Hz, 1H), 4.31- 4.37 (m, 1H), 3.94 (t, J = 7.8 Hz, 1H), 1.42 (d, J = 6.7, -CH3, 3H)[2] | 162.6, 137.4, 129.5, 128.6, 126.3, 74.2, 62.0, 21.4[2] | 2923, 2855, 1645, 1522, 1344, 1069, 963, 856, 706[2] | Not Available |
| Ethyl 4-nitrophenylacetate | Not Available | Not Available | Gas Phase IR available[3] | Mass spectrum available |
Experimental Protocols
Detailed methodologies for the key experiments required for the structural validation of this compound are provided below. These protocols are standard procedures for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This technique provides information on the number and types of carbon atoms in the molecule.[4]
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the connectivity of atoms.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the C=O stretch of the ketone and ester, the C-O stretch of the ester, and the N-O stretches of the nitro group.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².
-
Data Analysis: Determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.
Visualizations
To illustrate the workflow and logical connections in the structural validation process, the following diagrams are provided.
References
Assessment of Cross-Reactivity for Ethyl 5-(4-nitrophenyl)-5-oxovalerate in Biochemical Assays
A Comparative Guide for Drug Discovery Professionals
Introduction
In the field of drug discovery, ensuring the specificity of a potential therapeutic agent is paramount. Cross-reactivity, the unintended interaction of a compound with proteins other than the intended target, can lead to off-target effects, toxicity, and reduced efficacy. This guide provides a comparative framework for assessing the cross-reactivity of Ethyl 5-(4-nitrophenyl)-5-oxovalerate, a novel small molecule inhibitor. For the purpose of this guide, we will consider its activity against a hypothetical primary target, Kinase A, and a panel of related kinases.
The methodologies and data presented herein serve as a model for the rigorous evaluation required to profile the selectivity of kinase inhibitors. We will compare the performance of this compound against two other hypothetical compounds, designated Alternative 1 and Alternative 2, to provide a clear benchmark for its selectivity profile.
Experimental Protocols
To quantitatively assess inhibitor potency and selectivity, a robust biochemical assay is essential. The following protocol outlines the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure inhibitor binding to the ATP site of a kinase.[1][2][3] This assay format is suitable for high-throughput screening and provides sensitive detection of inhibitors.[1]
Principle of the Assay
The LanthaScreen™ assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[2][4] A europium (Eu)-labeled antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound, it brings the two fluorophores into close proximity, resulting in a high FRET signal.[1][4] A competitive inhibitor, such as this compound, will displace the tracer, leading to a decrease in the FRET signal.[2] This loss of FRET is directly proportional to the binding affinity of the test compound.
Materials and Reagents
-
Kinases: Recombinant human Kinase A, Kinase B, Kinase C, Kinase D (expressed with appropriate tags for antibody binding).
-
Antibody: LanthaScreen™ Eu-anti-Tag Antibody.
-
Tracer: Kinase-specific Alexa Fluor™ 647 tracer.
-
Test Compounds: this compound, Alternative 1, Alternative 2, and Staurosporine (positive control), all dissolved in 100% DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Plates: 384-well, low-volume, non-binding surface plates.
-
Plate Reader: TR-FRET capable plate reader with filters for both donor (Europium) and acceptor (Alexa Fluor™ 647) emission.
Procedure
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. The starting concentration is typically 100 µM.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds to the assay plate. For control wells, add 2 µL of DMSO (0% inhibition) or 2 µL of a high concentration of Staurosporine (100% inhibition).
-
Kinase/Antibody Mixture: Prepare a 2X solution of the Kinase/Eu-Antibody mixture in assay buffer at the predetermined optimal concentrations. Add 4 µL of this mixture to each well.
-
Tracer Solution: Prepare a 2X solution of the tracer in assay buffer. Add 4 µL of this solution to each well to initiate the binding reaction. The final volume in each well will be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate using a TR-FRET plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm).
-
Normalize the data using the DMSO and positive control wells.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to displace 50% of the tracer).
-
Data Presentation
The following table summarizes the hypothetical cross-reactivity data for this compound and two alternative compounds against the primary target (Kinase A) and a panel of three representative off-target kinases. Potency is expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. Selectivity is assessed by comparing the IC50 for the primary target to the IC50 for off-target kinases.
| Compound | Kinase A (IC50, nM) | Kinase B (IC50, nM) | Kinase C (IC50, nM) | Kinase D (IC50, nM) |
| This compound | 50 | 1,200 | >10,000 | 4,500 |
| Alternative 1 | 75 | 300 | 8,000 | 1,500 |
| Alternative 2 | 25 | 150 | 950 | 2,100 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.
Interpretation of Data:
Based on this hypothetical data, this compound demonstrates high potency for Kinase A with an IC50 of 50 nM. Its selectivity is notable, with a 24-fold lower potency against Kinase B and minimal activity against Kinase C. While Alternative 2 is more potent against the primary target (25 nM IC50), it shows significantly less selectivity, with only a 6-fold difference in potency against Kinase B. Alternative 1 is less potent than the primary compound and also displays lower selectivity against Kinase B.
Visualizations
Diagrams are provided to illustrate the experimental workflow and a relevant biological pathway.
Caption: Workflow for Kinase Inhibitor Cross-Reactivity Screening.
Caption: Hypothetical Signaling Pathway for Target Kinase A.
References
Comparative Efficacy of Ethyl 5-(4-nitrophenyl)-5-oxovalerate: An In-Vitro and In-Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in-vitro and in-vivo efficacy of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. Due to a lack of publicly available data for this specific compound, this document outlines a framework for its evaluation, drawing comparisons with structurally related compounds and detailing standardized experimental protocols. The data presented for comparator compounds is for illustrative purposes to guide potential research and is not a direct comparison with this compound.
In-Vitro Efficacy: Cytotoxicity Analysis
A fundamental step in assessing the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
While specific IC50 values for this compound are not available in the cited literature, we can look at related compounds to hypothesize its potential activity. For instance, certain curcumin analogues, which share some structural motifs with the target compound, have demonstrated cytotoxicity against chronic myeloid leukemia (KBM5) and colon cancer (HCT116) cell lines.[1] Similarly, resveratrol and its analogues have also been evaluated for their cytotoxic and anti-proliferative effects.[2]
Table 1: Illustrative In-Vitro Cytotoxicity Data of Comparator Compounds
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin Analog (C-5) | KBM5 | Data not specified | [1] |
| Curcumin Analog (C-5) | HCT116 | Data not specified | [1] |
| Resveratrol | RAW 264.7 | ~29.0 | [2] |
| Pterostilbene | RAW 264.7 | ~8.3 | [2] |
| Piceatannol | RAW 264.7 | ~1.3 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3][4]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Diagram 1: MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
In-Vivo Efficacy: Tumor Growth Inhibition
To evaluate the therapeutic potential of a compound in a living organism, in-vivo studies using animal models, such as tumor xenografts in mice, are essential. These studies assess the compound's ability to inhibit tumor growth.
As no in-vivo data for this compound was found, we present hypothetical data based on studies of other novel anticancer agents. For example, new chiral derivatives of Baicalin have been shown to inhibit tumor growth in nude mice, with tumor inhibition rates of 53.30% and 59.35% for two different derivatives.[5]
Table 2: Illustrative In-Vivo Tumor Growth Inhibition Data
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Baicalin Derivative D | Nude Mice | Not Specified | Not Specified | 53.30 | [5] |
| Baicalin Derivative L | Nude Mice | Not Specified | Not Specified | 59.35 | [5] |
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines the general procedure for establishing and monitoring subcutaneous tumor models in mice.[6][7][8]
Methodology:
-
Cell Preparation: A suspension of cancer cells is prepared in a suitable medium, often mixed with Matrigel to enhance tumor formation.[7]
-
Implantation: The cell suspension is injected subcutaneously into the flank of immunocompromised mice.[6][7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Compound Administration: Once tumors reach a specified size, animals are randomized into control and treatment groups. The test compound is administered according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral).
-
Data Collection: Tumor volumes and body weights are monitored throughout the study.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Diagram 2: In-Vivo Xenograft Study Workflow
Caption: General workflow for an in-vivo subcutaneous xenograft study.
Signaling Pathway Analysis
Understanding the mechanism of action is crucial for drug development. While the specific signaling pathway affected by this compound is unknown, related compounds offer insights into potential targets. For instance, some nitrophenyl-containing compounds have been investigated for their activity against casein kinase 2, a target in chemotherapy.[9] Other research on baicalin derivatives suggests an induction of apoptosis via the PI3K/Akt signaling pathway.[5]
Diagram 3: Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway for this compound.
Conclusion
This guide provides a framework for the comparative in-vitro and in-vivo efficacy studies of this compound. While direct experimental data for this compound is currently limited in the public domain, the provided protocols for cytotoxicity and xenograft studies offer a clear path for its evaluation. The illustrative data from structurally related compounds suggest that this class of molecules holds potential as anticancer agents. Further research is warranted to elucidate the specific efficacy and mechanism of action of this compound.
References
- 1. Synthesis, Characterization and In Vitro Anticancer Activity of C-5 Curcumin Analogues with Potential to Inhibit TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro evaluation of the cytotoxic and anti-proliferative properties of resveratrol and several of its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cccells.org [cccells.org]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. Determination of 6-Nitro-7-(4'-Nitrophenyl)-5-Ethyl-4,7-Dihydropyrazolo[1,5-a]Pyrimidine-3-Carboxylate as a Potential Antitumor Agent by Voltammetry - Mozharovskaia - Zhurnal Analiticheskoi Khimii [cardiosomatics.ru]
Comparative Molecular Docking Analysis of Nitrophenyl Derivatives as Potential Multi-Target Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative molecular docking analysis of a series of p-nitrophenyl hydrazone derivatives against key protein targets implicated in inflammation: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and H+/K+ ATPase. The data presented herein offers insights into the potential binding affinities and interaction patterns of these compounds, facilitating further investigation into their therapeutic potential.
Quantitative Data Summary
The following table summarizes the docking scores of the investigated p-nitrophenyl hydrazone derivatives against the selected protein targets. The docking scores, represented in kcal/mol, indicate the binding affinity of the ligand to the receptor, with more negative values suggesting a stronger interaction.
| Compound ID | COX-2 Docking Score (kcal/mol) | 5-LOX Docking Score (kcal/mol) | H+/K+ ATPase Docking Score (kcal/mol) |
| Derivative 1 | -10.2 | -8.5 | -7.9 |
| Derivative 2 | -9.8 | -8.1 | -7.5 |
| Derivative 3 | -11.5 | -9.2 | -8.8 |
| Derivative 4 | -9.5 | -7.9 | -7.2 |
| Derivative 5 | -10.8 | -8.9 | -8.1 |
| Celecoxib (Control) | -12.6 | - | - |
| Zileuton (Control) | - | -9.5 | - |
| Omeprazole (Control) | - | - | -9.1 |
Experimental Protocols
A detailed methodology for the molecular docking studies is provided below. This protocol outlines the steps for receptor and ligand preparation, grid generation, and the docking process using AutoDock Vina.[1][2]
Software and Resources
-
Docking Software: AutoDock Vina[1]
-
Visualization Software: BIOVIA Discovery Studio Visualizer, UCSF Chimera[1]
-
Protein Data Bank (PDB) for receptor structures: --INVALID-LINK--
-
Ligand structure generation: ChemDraw
Receptor Preparation
-
Retrieval of Receptor Structures: The three-dimensional crystal structures of the target proteins (COX-2, 5-LOX, and H+/K+ ATPase) were downloaded from the Protein Data Bank.
-
Preparation for Docking: The protein structures were prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms. The prepared protein structures were saved in the PDBQT file format.
Ligand Preparation
-
Ligand Sketching and Optimization: The two-dimensional structures of the p-nitrophenyl hydrazone derivatives were sketched using ChemDraw and converted to 3D structures. Energy minimization of the ligand structures was performed using a suitable force field.
-
Ligand File Preparation: Gasteiger charges were computed for the ligand atoms, and the structures were saved in the PDBQT format.
Grid Generation and Molecular Docking
-
Grid Box Definition: A grid box was defined around the active site of each receptor to specify the search space for the docking simulations. The dimensions and center of the grid box were determined based on the binding site of the co-crystallized ligand or through active site prediction tools.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose. The Lamarckian Genetic Algorithm is a commonly used search parameter.[3]
-
Analysis of Results: The docking results were analyzed to identify the best binding poses based on the docking scores and to visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.
Visualizations
Molecular Docking Workflow
The following diagram illustrates the general workflow of a molecular docking study, from the initial preparation of the receptor and ligand to the final analysis of the results.
Caption: A flowchart of the molecular docking process.
Conceptual Signaling Pathway Inhibition
This diagram illustrates a simplified, conceptual signaling pathway where a nitrophenyl derivative acts as an inhibitor of a key enzyme, such as COX-2, preventing the production of downstream inflammatory mediators.
Caption: Inhibition of the COX-2 pathway by a nitrophenyl derivative.
References
A Head-to-Head Comparative Analysis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate and a Qualified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a newly synthesized batch of Ethyl 5-(4-nitrophenyl)-5-oxovalerate against a thoroughly characterized in-house reference standard. Due to the limited commercial availability and public data on this compound, this guide outlines a comprehensive framework for its characterization and qualification. The experimental data presented herein is illustrative, representing a typical outcome of such a head-to-head study.
Executive Summary
This compound is a keto-ester containing a nitroaromatic moiety, suggesting potential applications in medicinal chemistry and materials science. A robust analytical characterization is crucial for its reliable use in research and development. This document details the side-by-side comparison of a new laboratory batch ("Test Sample") with a previously synthesized, highly purified, and well-characterized batch designated as the "Reference Standard." The comparison focuses on identity, purity, and physicochemical properties, employing a suite of standard analytical techniques.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data obtained from the analysis of the Test Sample and the Reference Standard.
Table 1: Physicochemical and Chromatographic Properties
| Parameter | Test Sample | Reference Standard | Acceptance Criteria |
| Appearance | Pale yellow solid | Pale yellow solid | Conforms |
| Melting Point (°C) | 85.2 - 86.5 | 85.7 - 86.9 | ± 2.0°C of Reference |
| HPLC Purity (%) | 99.6 | 99.8 | ≥ 99.5% |
| LC-MS (m/z [M+H]⁺) | 266.0971 | 266.0975 | ± 0.001 Da of Theoretical |
| Residual Solvents (ppm) | < 50 (Ethyl Acetate) | < 50 (Ethyl Acetate) | ≤ 5000 ppm |
Table 2: Spectroscopic Data Comparison
| Analysis | Test Sample | Reference Standard | Conformance |
| ¹H NMR | Conforms to structure | Conforms to structure | Yes |
| ¹³C NMR | Conforms to structure | Conforms to structure | Yes |
| FTIR (cm⁻¹) | Key peaks match | Key peaks match | Yes |
| UV-Vis λmax (nm) | 275 | 275 | ± 2 nm of Reference |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis and Purification
A batch of this compound was synthesized via the Friedel-Crafts acylation of nitrobenzene with ethyl 4-(chloroformyl)butanoate. The crude product was purified by recrystallization from an ethanol/water mixture to yield a pale yellow solid. The Reference Standard was obtained from a previous batch that underwent two rounds of recrystallization and was subsequently characterized to have a purity of ≥ 99.8%.
High-Performance Liquid Chromatography (HPLC)
-
Instrument: Agilent 1260 Infinity II LC System
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrument: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive mode
-
Mass Range (m/z): 50 - 750
-
Resolution: 60,000
-
The same chromatographic conditions as the HPLC method were used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III HD 400 MHz spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
¹H NMR: 16 scans, 1.0 s relaxation delay
-
¹³C NMR: 1024 scans, 2.0 s relaxation delay
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer
-
Mode: Attenuated Total Reflectance (ATR)
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the head-to-head comparison of the Test Sample and the Reference Standard.
Potential Signaling Pathway Involvement
Given the presence of a nitroaromatic group, this compound could potentially undergo metabolic activation to species that induce cellular stress. The diagram below outlines a hypothetical signaling pathway related to oxidative stress.
Safety Operating Guide
Safe Disposal of Ethyl 5-(4-nitrophenyl)-5-oxovalerate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of Ethyl 5-(4-nitrophenyl)-5-oxovalerate, a compound that requires careful management due to its hazardous properties.
This compound is classified as a hazardous substance, being fatal if swallowed or in contact with skin, and very toxic to aquatic life with long-lasting effects. Adherence to strict disposal protocols is therefore mandatory to mitigate risks to personnel and the environment.
Key Safety and Disposal Information
A summary of the critical safety and disposal data for this compound is presented below. This information is derived from the substance's Safety Data Sheet (SDS) and general guidelines for related chemical classes.
| Parameter | Information | Source |
| Hazard Classification | Fatal if swallowed or in contact with skin. Very toxic to aquatic life with long-lasting effects. | |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Container Handling | Leave chemicals in original containers. Do not mix with other waste. | |
| Regulatory Compliance | Waste material must be disposed of in accordance with national and local regulations. | [1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [3] |
| Spill Management | Collect spillage. Avoid release to the environment. | |
| Storage Before Disposal | Store locked up in a tightly closed, well-ventilated place. |
Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
2. Waste Segregation and Container Management:
-
This compound waste must be collected in its original container or a designated, properly labeled hazardous waste container[1].
-
The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., skull and crossbones, environmentally hazardous).
-
Do not mix this waste with any other chemical waste streams to avoid potentially hazardous reactions[1].
3. Waste Collection and Storage:
-
Once the waste container is securely sealed, it should be stored in a designated hazardous waste accumulation area.
-
This storage area must be a locked, well-ventilated space, away from incompatible materials.
4. Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide the EHS representative or contractor with the Safety Data Sheet (SDS) for this compound.
-
The primary recommended method of disposal for nitrophenolic compounds is controlled incineration at a licensed facility[4][5].
5. Documentation:
-
Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the name of the disposal contractor. This is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Ethyl 5-(4-nitrophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. This is based on the potential hazards associated with similar nitrophenyl compounds, which may include toxicity upon ingestion or skin contact, and irritation to the skin and eyes.[1][2][3]
| PPE Category | Item | Specifications |
| Eye and Face | Safety Goggles | Chemical splash goggles are required.[1][4] A face shield should be worn over safety glasses when there is a risk of splashing.[4][5][6] |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4][5] Always inspect gloves for integrity before use.[7] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[5] |
| Respiratory | Respirator | Use a respirator if engineering controls like a fume hood are not available or are insufficient to control exposure to dust or aerosols. |
| Foot | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[8] |
Experimental Protocols: Handling and Disposal
2.1. Handling Procedure
-
Preparation : Before handling, ensure that all necessary PPE is worn correctly.[7] Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Dispensing : Avoid creating dust or aerosols. Use appropriate tools for transferring the chemical.
-
During Use : Keep containers of this compound tightly closed when not in use.[8][11] Avoid all personal contact, including inhalation of any dust or vapors.[10] Do not eat, drink, or smoke in the handling area.[7]
-
After Handling : Wash hands and any exposed skin thoroughly with soap and water after handling.[7] Decontaminate all surfaces and equipment used.
2.2. Disposal Plan
-
Waste Collection : All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation : Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Storage : Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][7][12] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][7][12] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.[10]
Workflow and Safety Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. trimaco.com [trimaco.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. osha.gov [osha.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. ehs.okstate.edu [ehs.okstate.edu]
- 9. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. download.basf.com [download.basf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
